molecular formula C10H15NO2 B1472378 2-(3-Methoxy-5-methylphenoxy)-ethylamine CAS No. 1427394-53-3

2-(3-Methoxy-5-methylphenoxy)-ethylamine

Numéro de catalogue: B1472378
Numéro CAS: 1427394-53-3
Poids moléculaire: 181.23 g/mol
Clé InChI: ZUWRNKNJGSHSOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(3-Methoxy-5-methylphenoxy)-ethylamine is a synthetic amine derivative of 3-methoxy-5-methylphenol, a compound noted in chemical catalogs for its use as a specialty organic building block . This chemical structure integrates a phenoxy ethylamine backbone, a motif present in compounds with various research applications, modified with methoxy and methyl substituents that can significantly alter its physicochemical properties and biological activity . As an amine, its primary research utility is as a key intermediate in organic synthesis and medicinal chemistry, where it can be used to construct more complex molecules, particularly in the development of novel ligands for pharmacological study. The presence of the ether and amine functional groups makes it a versatile precursor for the synthesis of libraries of compounds for high-throughput screening. Handling this reagent requires appropriate safety measures. As with many research chemicals, it is intended for use by qualified professionals in a controlled laboratory environment. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-(3-methoxy-5-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8-5-9(12-2)7-10(6-8)13-4-3-11/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRNKNJGSHSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methoxy-5-methylphenoxy)-ethylamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physical properties, and a proposed synthetic route for 2-(3-Methoxy-5-methylphenoxy)-ethylamine. As a specialized phenoxyethylamine derivative, this compound holds potential as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the applications of this molecule.

Chemical Identity and Structure

2-(3-Methoxy-5-methylphenoxy)-ethylamine is an organic compound characterized by a phenoxy group linked to an ethylamine moiety. The aromatic ring is further substituted with a methoxy group at the 3-position and a methyl group at the 5-position.

Molecular Structure:

Caption: Chemical structure of 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Key Identifiers:

  • IUPAC Name: 2-(3-Methoxy-5-methylphenoxy)ethan-1-amine

  • Molecular Formula: C₁₀H₁₅NO₂

  • Molecular Weight: 181.23 g/mol

Physicochemical Properties

The physical and chemical properties of 2-(3-Methoxy-5-methylphenoxy)-ethylamine can be predicted based on its structural similarity to other phenoxyethylamine derivatives.[1][2] The presence of the amine group suggests basic properties, while the aromatic ether component contributes to its overall lipophilicity.[2]

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueReference Compound(s)
AppearanceColorless to pale yellow liquid2-Phenoxyethylamine[1]
Boiling Point> 200 °C at atmospheric pressureSubstituted phenoxyethylamines
Density~1.05 g/cm³2-Phenoxyethylamine[3]
SolubilityLimited solubility in water; soluble in common organic solvents (e.g., ethanol, acetone, chloroform)2-Phenoxyethylamine[1]
pKa (of the conjugate acid)~8-92-Phenoxyethylamine[1]

Note: These values are estimations based on structurally related compounds and should be confirmed experimentally.

Synthesis and Purification

A common and effective method for the synthesis of phenoxyethylamine derivatives is the Williamson ether synthesis, which involves the reaction of a phenol with a haloalkane under basic conditions.[1] For the synthesis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine, this would involve the reaction of 3-methoxy-5-methylphenol with a suitable 2-aminoethyl halide equivalent.

Proposed Synthetic Pathway:

Synthesis_of_2-(3-Methoxy-5-methylphenoxy)-ethylamine phenol 3-Methoxy-5-methylphenol product 2-(3-Methoxy-5-methylphenoxy)-ethylamine phenol->product Williamson Ether Synthesis haloamine 2-Chloroethylamine Hydrochloride haloamine->product base Base (e.g., NaOH, K₂CO₃) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product intermediate N-protected intermediate (optional but recommended)

Caption: Proposed synthetic workflow for 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Detailed Experimental Protocol:

Step 1: Synthesis of the Phenoxide

  • To a solution of 3-methoxy-5-methylphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a strong base such as sodium hydride or potassium carbonate (1.1-1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Causality: The basic conditions are necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion, which is essential for the subsequent nucleophilic substitution reaction.[1]

Step 2: Williamson Ether Synthesis

  • To the solution of the phenoxide, add a solution of 2-chloroethylamine hydrochloride (1 equivalent) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

Causality: The phenoxide anion displaces the chloride ion from 2-chloroethylamine in an Sₙ2 reaction to form the desired ether linkage. The use of a hydrochloride salt of the amine may require additional base to neutralize the HCl formed.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Trustworthiness: Each step of this protocol includes measures to ensure the integrity of the reaction and the purity of the final product. The use of an inert atmosphere prevents unwanted side reactions, and the final purification by column chromatography is a standard and reliable method for isolating the target compound.

Structural Elucidation and Quality Control

The identity and purity of the synthesized 2-(3-Methoxy-5-methylphenoxy)-ethylamine should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy and methyl protons, and the two methylene groups of the ethylamine chain. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule with distinct chemical shifts for the aromatic, ether, and aliphatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The observation of the molecular ion peak corresponding to the calculated molecular weight (181.23 g/mol ) will confirm the identity of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A single sharp peak in the chromatogram will indicate a high degree of purity.

Safety and Handling

While specific toxicity data for 2-(3-Methoxy-5-methylphenoxy)-ethylamine is not available, it should be handled with care, assuming it may possess hazards similar to other phenoxyethylamine derivatives. 2-Phenoxyethylamine is known to be corrosive and can cause severe skin burns and eye damage.[3][4]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Potential Applications and Research Directions

Phenoxyethylamine derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] For instance, related compounds are key building blocks for beta-blockers used in the treatment of cardiovascular diseases.[1]

Given its structure, 2-(3-Methoxy-5-methylphenoxy)-ethylamine could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Cardiovascular medicine: As a potential intermediate for new beta-blockers or other cardiovascular drugs.

  • Neuroscience: As a scaffold for the development of ligands for various receptors in the central nervous system.

  • Agrochemicals: As a building block for new herbicides or pesticides.[1]

Further research is warranted to explore the reactivity of this molecule and to synthesize and evaluate the biological activity of its derivatives.

References

  • Google Patents. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Google Patents. WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • PubChem. 3-Methoxyphenethylamine. Retrieved from [Link]

  • Ark Pharma Scientific Limited. 2-(3-methoxy-5-methylphenyl)ethanamine. Retrieved from [Link]

  • PubChem. 2-Phenoxyethanamine. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Applications of 2-(3-Methoxy-5-methylphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 2-(3-Methoxy-5-methylphenoxy)ethylamine is a highly versatile, bifunctional primary amine and aryl ether scaffold. The phenoxyethylamine motif is a "privileged structure" frequently embedded within monoamine transporter inhibitors, adrenergic receptor ligands, and diverse CNS-active agents. The specific meta-meta substitution pattern (3-methoxy, 5-methyl) on the aromatic ring provides a unique balance of hydrogen-bond accepting capability and hydrophobic bulk, allowing medicinal chemists to finely tune target binding affinity and pharmacokinetic properties.

This whitepaper provides an authoritative guide on the physicochemical properties, safety handling protocols, and self-validating synthetic workflows for this critical building block.

Structural & Physicochemical Profiling

Understanding the fundamental properties of 2-(3-Methoxy-5-methylphenoxy)ethylamine is essential for predicting its behavior in organic synthesis and biological systems. The primary amine acts as a strong nucleophile and base, while the electron-rich aromatic ring (activated by the methoxy group) can participate in π-π stacking interactions within protein binding pockets.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-(3-Methoxy-5-methylphenoxy)ethan-1-amine
CAS Registry Number 1427394-53-3[1]
Molecular Formula C10H15NO2[1]
Molecular Weight 181.23 g/mol [1]
SMILES String COC1=CC(C)=CC(OCCN)=C1
Typical Appearance Pale yellow oil (free base) / White powder (HCl salt)
Commercial Availability Readily available via specialty suppliers (e.g., EvitaChem, BLD Pharm)[1],[2]

Safety Data Sheet (SDS) & Risk Mitigation

While a compound-specific, globally harmonized SDS for 1427394-53-3 may vary slightly by manufacturer, its safety profile is extrapolated from highly analogous primary aryloxyalkylamines, such as 2-(4-methoxyphenoxy)ethylamine[3]. As a Senior Application Scientist, I mandate the following handling protocols based on the intrinsic reactivity of the primary amine moiety.

GHS Classification & Hazard Statements
  • Skin Irritation (Category 2): H315 - Causes skin irritation. The lipophilic aromatic ring enhances dermal penetration of the basic amine.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation. Direct contact can lead to localized saponification of ocular lipids.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Precautionary Handling & Causality
  • Engineering Controls: Always handle within a certified chemical fume hood. The free base form can exhibit moderate volatility at ambient temperatures.

  • PPE: Nitrile gloves (double-gloving recommended for bulk handling) and splash-proof safety goggles.

  • Storage Causality: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Primary amines are susceptible to atmospheric oxidation and can absorb ambient CO2 to form carbamate salts over time, which drastically reduces their nucleophilicity in downstream coupling reactions.

Synthetic Workflows & Mechanistic Causality

Upstream Synthesis: Scaffold Generation

The synthesis of 2-(3-Methoxy-5-methylphenoxy)ethylamine typically proceeds via a Williamson ether synthesis. 3-Methoxy-5-methylphenol is deprotonated and reacted with an electrophilic ethylamine synthon (usually N-Boc-2-bromoethylamine) to prevent competitive N-alkylation.

Synthesis A 3-Methoxy-5-methylphenol C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B N-Boc-2-bromoethylamine B->C D Boc-Protected Intermediate C->D Nucleophilic Substitution E Acidic Deprotection (TFA or HCl/Dioxane) D->E F 2-(3-Methoxy-5-methylphenoxy)ethylamine CAS: 1427394-53-3 E->F Boc Removal

Synthetic workflow for 2-(3-Methoxy-5-methylphenoxy)ethylamine via Williamson ether synthesis.

Downstream Application: Self-Validating Amide Derivatization Protocol

To integrate this scaffold into a drug discovery pipeline, amide coupling is the most frequent derivatization strategy. The following protocol utilizes HATU, which provides superior leaving group kinetics and minimizes epimerization of complex chiral acids.

Reagents:

  • 2-(3-Methoxy-5-methylphenoxy)ethylamine (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation (Causality-Driven): Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes.

    • Causality: DIPEA deprotonates the acid, allowing it to attack HATU to form a highly reactive O-Atab ester. This pre-activation is critical; adding the amine too early can result in its direct reaction with HATU, forming an unreactive guanidinium byproduct that terminates the synthesis.

  • Coupling: Add 2-(3-Methoxy-5-methylphenoxy)ethylamine to the activated mixture. Stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The primary amine is highly nucleophilic; the disappearance of the amine mass (m/z 182.1 [M+H]+) and the appearance of the product mass confirm successful conjugation.

  • Quenching & Extraction: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 5% aqueous LiCl, and brine.

    • Causality: The 5% LiCl wash is a highly specific technique to partition DMF into the aqueous layer. Failing to remove DMF leads to severe bumping during rotary evaporation and baseline drift during chromatographic purification.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Structure-Activity Relationship (SAR) Logic

Once synthesized, the building block is channeled into various therapeutic programs. The diagram below illustrates the logical branching of derivatization strategies based on the desired target class.

SAR Core 2-(3-Methoxy-5-methylphenoxy)ethylamine (Core Scaffold) Amide Amide Coupling (HATU/DIPEA) Core->Amide RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm SNAr SNAr Substitution (Heteroaryl Halides) Core->SNAr Target1 GPCR Ligands Amide->Target1 Target3 CNS Active Agents RedAm->Target3 Target2 Kinase Inhibitors SNAr->Target2

Downstream derivatization logic for 2-(3-Methoxy-5-methylphenoxy)ethylamine in drug discovery.

References

  • EvitaChem. "Screening Compounds P46652 | 2-(3-Methoxy-5-methylphenoxy)-ethylamine". Chemical properties and inventory data. Available at:[1]

  • BLD Pharm. "1427394-53-3: 2-(3-Methoxy-5-methylphenoxy)ethan-1-amine". Compound profiling and registry verification. Available at:[2]

  • Bidepharm. "CAS:50800-92-5, 2-(4-甲氧基苯氧基)乙胺 - 毕得医药". Safety Data Sheet (SDS) cross-reference for analogous primary aryloxyalkylamines. Available at:[3]

Sources

Receptor Binding Affinity of 2-(3-Methoxy-5-methylphenoxy)-ethylamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of 2-(3-methoxy-5-methylphenoxy)-ethylamine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting G-protein coupled receptors (GPCRs), with a particular focus on the serotonin system. This document delves into the structural nuances that govern receptor interactions, outlines detailed methodologies for affinity determination, and provides insights into the potential pharmacological significance of this class of compounds.

Introduction: The Pharmacological Potential of Phenoxyethylamine Scaffolds

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs.[1] Modifications to this core structure, particularly through the introduction of a phenoxy moiety, give rise to a class of compounds with diverse pharmacological profiles. These derivatives have shown significant promise as ligands for a variety of receptors, most notably the serotonin (5-HT) receptors.[2][3][4] The affinity and selectivity of these compounds for specific receptor subtypes are pivotal in determining their therapeutic potential and side-effect profiles.

The specific substitution pattern of a 3-methoxy and a 5-methyl group on the phenoxy ring of a 2-ethylamine derivative presents a unique chemical entity. While direct, extensive studies on this exact substitution pattern are not widely published, we can infer its likely pharmacological characteristics by examining the well-established structure-activity relationships (SAR) of related methoxy- and methyl-substituted phenethylamine and phenoxyethylamine analogs.[4][5] This guide will synthesize this existing knowledge to provide a predictive framework for understanding the receptor binding affinity of 2-(3-methoxy-5-methylphenoxy)-ethylamine derivatives.

Structure-Activity Relationships (SAR) and Predicted Receptor Affinity

The binding affinity of phenethylamine derivatives to serotonin receptors is exquisitely sensitive to the nature and position of substituents on the aromatic ring.[2][3][4]

The Influence of Methoxy and Methyl Substituents

Methoxy groups, in particular, have been shown to significantly enhance affinity for 5-HT receptors.[4] The positioning of these groups influences selectivity. For instance, 2,5-dimethoxy substitution is a common feature in potent 5-HT2A receptor agonists.[6][7] The presence of a methoxy group at the 3-position, as seen in our target compound, may contribute to affinity at various 5-HT receptor subtypes.

The addition of a methyl group at the 5-position introduces a lipophilic and sterically influential moiety. The impact of such a substitution can be multifaceted, potentially enhancing affinity through favorable hydrophobic interactions within the receptor's binding pocket or, conversely, introducing steric hindrance that reduces affinity. The precise effect is highly dependent on the topology of the specific receptor subtype's binding site.

Predicted Binding Profile

Based on the SAR of analogous compounds, it is hypothesized that 2-(3-methoxy-5-methylphenoxy)-ethylamine derivatives will exhibit affinity for one or more serotonin receptor subtypes. The primary amine is a key pharmacophoric feature for interaction with an aspartate residue in the third transmembrane domain of many aminergic GPCRs. The ether linkage introduces conformational flexibility, which will influence the presentation of the substituted phenoxy ring to the receptor.

It is plausible that these derivatives will show moderate to high affinity for 5-HT1A and/or 5-HT2A receptors. The selectivity profile will be a critical determinant of their potential therapeutic application, whether as antidepressants, anxiolytics, or antipsychotics.

Methodologies for Determining Receptor Binding Affinity

The quantitative determination of receptor binding affinity is a cornerstone of drug discovery. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two powerful and widely used techniques for this purpose.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for quantifying the interaction between a ligand and its receptor.[8] These assays can be performed in saturation or competition formats.

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT1A receptor).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-1.0 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the radioligand (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor) to triplicate wells.

    • To a parallel set of wells, add the same concentrations of radioligand along with a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) to determine non-specific binding.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 30-60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax values.

This protocol is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor as described in the saturation binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

    • Add increasing concentrations of the unlabeled test compound (the 2-(3-methoxy-5-methylphenoxy)-ethylamine derivative) to triplicate wells.

    • Include wells with only the radioligand (for total binding) and wells with the radioligand and a high concentration of a known competing ligand (for non-specific binding).

    • Add the prepared cell membranes to all wells.

  • Incubation, Termination, and Quantification:

    • Follow the same procedures for incubation, termination, and quantification as described in the saturation binding assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.

Experimental Workflow for SPR:

  • Sensor Chip Preparation:

    • Immobilize the purified receptor protein onto the surface of a sensor chip.

  • Analyte Injection:

    • Inject a series of concentrations of the 2-(3-methoxy-5-methylphenoxy)-ethylamine derivative (the analyte) over the sensor chip surface.

  • Detection:

    • The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.

  • Data Analysis:

    • The sensorgram provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear and concise table to facilitate comparison between different derivatives and reference compounds.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of 2-(3-Methoxy-5-methylphenoxy)-ethylamine Derivatives

Compound5-HT1A5-HT2A5-HT2Cα1-adrenergic
Derivative 125150500>1000
Derivative 21050200>1000
Serotonin510010-
Ketanserin100015010

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

General Structure of 2-(Phenoxy)ethylamine Derivatives

Caption: General chemical scaffold of 2-(phenoxy)ethylamine derivatives.

Experimental Workflow for Competition Radioligand Binding Assay

G A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with Radioligand and Test Compound A->B Add reagents C Separate Bound and Free Radioligand via Filtration B->C After equilibrium D Quantify Radioactivity of Bound Ligand C->D Measure counts E Data Analysis: Determine IC50 and Ki D->E Calculate affinity

Caption: Workflow for a competition radioligand binding assay.

Simplified 5-HT Receptor Signaling Pathway

G cluster_0 Cell Membrane Receptor 5-HT Receptor G_Protein G-Protein Receptor->G_Protein Activates Ligand Phenoxyethylamine Derivative Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized G-protein coupled serotonin receptor signaling cascade.

Conclusion

The 2-(3-methoxy-5-methylphenoxy)-ethylamine scaffold represents a promising area for the discovery of novel modulators of the serotonin system. While direct experimental data for this specific substitution pattern is limited, a thorough understanding of the structure-activity relationships of related phenethylamine derivatives provides a strong foundation for predicting their receptor binding profiles. The methodologies detailed in this guide offer a robust framework for the experimental determination of their binding affinities. Further investigation into this class of compounds is warranted to fully elucidate their pharmacological properties and therapeutic potential.

References

  • Wang, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Glennon, R. A., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 1045937. [Link]

  • Honda, Y., et al. (1992). Characterization of [3H]YM617, R-(-)-5-[2-[[2ethyl]amino]- propyl]-2-methoxybenzenesulfonamide HCl, a potent and selective alpha-1 adrenoceptor radioligand. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 201-206. [Link]

  • Wang, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

  • Hüfner, K., et al. (2021). Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Journal of Medicinal Chemistry, 64(15), 11459-11473. [Link]

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Whitepaper: A Preliminary Pharmacological Investigation of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a comprehensive strategy for the initial pharmacological characterization of the novel compound, 2-(3-Methoxy-5-methylphenoxy)-ethylamine. As a phenethylamine derivative, its structural similarities to known psychoactive compounds, particularly those interacting with the serotonergic system, warrant a thorough investigation into its potential as a central nervous system (CNS) active agent. This guide provides a logical, multi-tiered approach, commencing with in vitro receptor profiling to establish its primary molecular targets, followed by initial in vivo assays to ascertain its physiological and behavioral effects in established animal models. The protocols detailed herein are designed to be self-validating and are grounded in established pharmacological principles, ensuring a robust preliminary assessment of the compound's therapeutic potential and safety profile.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone in the development of CNS-active therapeutics and research chemicals.[1] Modifications to this core structure can dramatically alter a compound's pharmacological profile, leading to a wide spectrum of effects. The title compound, 2-(3-Methoxy-5-methylphenoxy)-ethylamine, is a structurally intriguing molecule that combines features of both phenethylamines and phenoxyethylamines. The presence of the methoxy and methyl groups on the phenoxy ring suggests potential interactions with monoaminergic systems, particularly serotonin receptors, which are known to be modulated by similarly substituted compounds.[2][3]

Given the absence of published data on this specific molecule, a systematic investigation is required to elucidate its pharmacological properties. This guide proposes a foundational screening cascade designed to:

  • Identify and characterize the primary molecular targets of 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

  • Determine its functional activity at these targets (e.g., agonist, antagonist, or modulator).

  • Assess its initial in vivo behavioral effects to correlate molecular activity with physiological outcomes.

  • Establish a preliminary safety and liability profile.

The following sections detail the experimental workflows, from initial compound verification to in vivo screening, providing a roadmap for researchers and drug development professionals.

Compound Synthesis, Purification, and Verification

Prior to any pharmacological assessment, the synthesis and rigorous purification of 2-(3-Methoxy-5-methylphenoxy)-ethylamine are paramount. While a variety of synthetic routes for phenoxyethylamines are available, a potential one-pot synthesis method using guaiacol, urea, and ethanolamine as starting materials has been described for a related compound and could be adapted.[4]

Protocol 2.1: Compound Characterization

  • Synthesis and Purification: Synthesize the target compound using an appropriate chemical route. Purify the final product to ≥98% purity using column chromatography or recrystallization.

  • Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purity Analysis: Determine the final purity using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Salt Formation and Stability: For improved handling and solubility in aqueous buffers, convert the free base to a stable salt form (e.g., hydrochloride or fumarate). Assess the compound's stability in the vehicles to be used for in vitro and in vivo experiments.

In Vitro Pharmacological Profiling

The initial in vitro screening is designed to identify the compound's primary molecular targets and its functional effects at these sites. Based on its structural resemblance to other psychoactive phenethylamines, the primary focus will be on serotonin (5-HT) receptors, with a secondary screening panel for other relevant CNS targets.[1][5]

Primary Target Screening: Radioligand Binding Assays

Radioligand binding assays are a cost-effective and high-throughput method to determine the affinity of a compound for a wide range of receptors and transporters.

Protocol 3.1.1: Serotonin Receptor Binding Panel

  • Target Selection: A panel of human recombinant serotonin receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) will be used. The primary panel should include 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂C receptors, as these are common targets for phenethylamines.[2][6]

  • Assay Preparation: Prepare cell membrane homogenates from the selected cell lines.

  • Competitive Binding: Incubate the membrane homogenates with a known radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ) and a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Detection: After incubation, separate the bound from the unbound radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes (with receptors) Incubation Incubation (allow binding to occur) Membrane->Incubation Add Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Add Test_Compound Test Compound (varying concentrations) Test_Compound->Incubation Add Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Scintillation Liquid Scintillation Counting (measure radioactivity) Filtration->Scintillation Binding_Curve Generate Binding Curve Scintillation->Binding_Curve Ki_Calculation Calculate Ki Value Binding_Curve->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay.

Functional Activity Assays

Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors (GPCRs) like the 5-HT₂ family, common functional readouts include second messenger signaling (e.g., calcium mobilization or inositol phosphate accumulation).[6][7]

Protocol 3.2.1: Calcium Flux Assay for 5-HT₂ₐ Receptor Activation

  • Cell Culture: Use a stable cell line co-expressing the human 5-HT₂ₐ receptor and a G-protein that couples to the calcium pathway (e.g., Gαq).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the cells. A known 5-HT₂ₐ agonist (e.g., serotonin or DOI) will be used as a positive control.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR). An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) values.

The following diagram illustrates the signaling pathway for a 5-HT₂ₐ receptor agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Agonist Agonist (Test Compound) Agonist->Receptor Binds

Caption: 5-HT₂ₐ Receptor Agonist Signaling Pathway.

Secondary Target and Liability Screening

To build a more complete pharmacological profile and identify potential off-target effects, the compound should be screened against a broader panel of CNS targets.

Table 1: Proposed Secondary and Liability Screening Panel

Target ClassSpecific ExamplesRationale for Inclusion
Monoamine Transporters SERT, DAT, NETMany phenethylamines interact with these transporters, which can contribute to stimulant or antidepressant-like effects.[6]
Adrenergic Receptors α₁, α₂, β₁, β₂Cross-reactivity with adrenergic receptors is common for phenethylamines and can lead to cardiovascular side effects.[1]
Dopamine Receptors D₁, D₂To assess potential for antipsychotic, anti-Parkinsonian, or abuse liability effects.
Monoamine Oxidase (MAO) MAO-A, MAO-BInhibition of MAO can lead to significant drug-drug interactions and adverse events.[8]
hERG Channel -To assess the risk of cardiac arrhythmia (QT prolongation), a critical safety liability.

In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies in rodent models are essential to understand the compound's integrated physiological and behavioral effects.

Locomotor Activity Assessment

Changes in spontaneous locomotor activity can indicate stimulant, sedative, or other CNS effects.[9][10]

Protocol 4.1.1: Open Field Test

  • Animals: Use adult male mice or rats.

  • Habituation: Place the animals in an open field arena and allow them to habituate for 30-60 minutes.

  • Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Data Collection: Place the animals back in the open field arena and record their activity for 60-120 minutes using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the activity parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Assessment of 5-HT₂ₐ Receptor-Mediated Behavior

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is often used to screen for potential hallucinogenic properties.[3][11]

Protocol 4.2.1: Head-Twitch Response (HTR) Assay

  • Animals: Use adult male mice.

  • Dosing: Administer a range of doses of the test compound or a positive control (e.g., DOI or 2C-B).

  • Observation: Place the mice in individual observation chambers. For 30-60 minutes following drug administration, a trained observer, blind to the treatment conditions, will count the number of head twitches.

  • Data Analysis: Plot the mean number of head twitches against the drug dose. Analyze the data for a statistically significant dose-dependent increase in HTR. To confirm the involvement of the 5-HT₂ₐ receptor, a separate experiment can be conducted where animals are pre-treated with a selective 5-HT₂ₐ antagonist (e.g., ketanserin) before administration of the test compound.

The following diagram illustrates the experimental design for the HTR assay.

G cluster_groups Treatment Groups Group_Vehicle Group 1: Vehicle Dosing Administer Treatment Group_Vehicle->Dosing Group_Compound_Low Group 2: Compound (Low Dose) Group_Compound_Low->Dosing Group_Compound_High Group 3: Compound (High Dose) Group_Compound_High->Dosing Group_Positive Group 4: Positive Control (DOI) Group_Positive->Dosing Observation Observe and Count Head Twitches (Blinded Observer) Dosing->Observation Analysis Statistical Analysis (Dose-Response) Observation->Analysis

Caption: Head-Twitch Response Experimental Workflow.

Preliminary Toxicology and Safety Assessment

Early assessment of potential toxicity is crucial.

Table 2: Preliminary Safety and Toxicology Assays

AssayPurpose
Cytotoxicity Assay To determine the concentration at which the compound is toxic to cells in vitro (e.g., using an MTT assay in a relevant cell line).
Ames Test To assess the mutagenic potential of the compound.
Microsomal Stability To evaluate the metabolic stability of the compound in liver microsomes, giving an early indication of its likely pharmacokinetic profile.
Acute Toxicity Study An in vivo study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity at high doses.

Data Interpretation and Next Steps

The data generated from this preliminary investigation will provide a foundational pharmacological profile for 2-(3-Methoxy-5-methylphenoxy)-ethylamine.

Table 3: Summary of Key Data Outputs and Interpretations

ExperimentKey OutputInterpretation
Receptor Binding Ki valuesIdentifies high-affinity molecular targets.
Functional Assays EC₅₀ and Eₘₐₓ valuesCharacterizes the compound as an agonist, antagonist, or modulator at its primary targets.
Locomotor Activity Changes in distance traveled, etc.Indicates potential stimulant, sedative, or anxiolytic/anxiogenic effects.
Head-Twitch Response Dose-dependent increase in HTRSuggests in vivo 5-HT₂ₐ receptor agonism and potential for hallucinogenic-like effects.
Safety Assays Cytotoxicity, MTD, etc.Provides an initial assessment of the compound's safety and therapeutic window.

A comprehensive analysis of these results will determine the future direction of research. If the compound demonstrates a promising profile (e.g., high affinity and selectivity for a therapeutic target with a favorable initial safety profile), further studies would be warranted. These could include more extensive pharmacokinetic studies, evaluation in animal models of disease (e.g., depression or anxiety), and more detailed toxicological assessments.

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Thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at Room Temperature

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at ambient room temperature. As the stability of an active pharmaceutical ingredient (API) is a critical attribute affecting its safety, efficacy, and shelf-life, a thorough understanding of its degradation pathways and kinetics is paramount.[1] This document outlines a multi-faceted approach, beginning with a theoretical assessment of the molecule's inherent structural liabilities. It then details a systematic experimental strategy encompassing forced degradation studies, formal stability trials under ICH guidelines, and the application of key analytical techniques.[2][3] We provide detailed, field-proven protocols for developing a stability-indicating HPLC method, performing thermal analysis via DSC/TGA, and identifying degradants using LC-MS. Furthermore, this guide explains the kinetic analysis of stability data and the application of the Arrhenius equation to predict long-term stability from accelerated studies.[4][5] The methodologies described herein are designed to be self-validating systems, ensuring robust and reliable data for regulatory submissions and formulation development.

Introduction to Thermodynamic Stability in Drug Development

In the context of pharmaceutical sciences, thermodynamic stability refers to the tendency of a drug substance to exist in its lowest energy state. A molecule that is thermodynamically unstable will, over time, convert into one or more degradation products, a process driven by a negative change in Gibbs free energy (ΔG). This degradation can lead to a loss of potency, the formation of toxic impurities, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[6] Therefore, a rigorous assessment of a new chemical entity's stability is a non-negotiable aspect of drug development.

1.1. The Target Molecule: 2-(3-Methoxy-5-methylphenoxy)-ethylamine

The subject of this guide is 2-(3-Methoxy-5-methylphenoxy)-ethylamine. Its chemical structure is presented below:

Figure 1: Chemical Structure of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

This molecule possesses several key functional groups: a primary ethylamine side chain, an aryl ether linkage, and a substituted aromatic ring. Each of these moieties presents potential liabilities for chemical degradation under typical storage conditions.

1.2. Objective

The objective of this guide is to provide researchers and drug development professionals with a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine at room temperature. This involves predicting potential degradation pathways, designing rigorous experimental studies to confirm them, and analyzing the resultant data to establish a reliable shelf-life and recommend appropriate storage conditions.

Theoretical Assessment of Molecular Liabilities

A proactive assessment of a molecule's structure can predict its most likely degradation pathways. This allows for the targeted design of analytical methods and forced degradation studies.

The primary functional groups of 2-(3-Methoxy-5-methylphenoxy)-ethylamine suggest susceptibility to two main degradation mechanisms: oxidation and, to a lesser extent, hydrolysis.

  • Primary Ethylamine Side Chain: Aliphatic amines are well-known to be susceptible to oxidation.[7] Potential pathways include autoxidation (a radical-mediated reaction with atmospheric oxygen), metal-catalyzed oxidation, and photolysis.[8][9] This can lead to deamination to form an aldehyde, or N-oxidation to form hydroxylamines and N-oxides.[9] Given that many amine-containing drugs are formulated as salts to improve stability and solubility, this is a critical consideration.[10]

  • Aryl Ether Linkage: Aryl ethers are generally more stable than alkyl ethers but can undergo cleavage under harsh acidic or basic conditions, typically requiring elevated temperatures.[11] Hydrolysis at room temperature is expected to be very slow but should be investigated as a potential long-term degradation route.

  • Aromatic Ring: The substituted benzene ring is relatively stable but can be susceptible to photolytic degradation, particularly under UV light exposure, or oxidative reactions if activated by other functional groups.[12]

G Potential Degradation Pathways cluster_oxidation Oxidation (O2, Light, Metal Ions) cluster_hydrolysis Hydrolysis (Acid/Base) API 2-(3-Methoxy-5-methylphenoxy)-ethylamine N_Oxide N-Oxide Derivative API->N_Oxide N-Oxidation Hydroxylamine Hydroxylamine API->Hydroxylamine N-Oxidation Deamination Deamination Product (Aldehyde) API->Deamination Oxidative Deamination Phenol 3-Methoxy-5-methylphenol API->Phenol Ether Cleavage Ethanolamine Ethanolamine API->Ethanolamine Ether Cleavage G Overall Stability Assessment Workflow cluster_setup Phase 1: Setup & Method Development cluster_testing Phase 2: Formal Stability Testing cluster_analysis Phase 3: Data Analysis & Reporting Forced_Deg Perform Forced Degradation Studies Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Deg->Develop_HPLC Identify_Deg Identify Degradants (LC-MS) Develop_HPLC->Identify_Deg Setup_Formal Place 3 Batches on Formal Stability Identify_Deg->Setup_Formal Validated Method Pull_Samples Pull Samples at Timepoints Setup_Formal->Pull_Samples Analyze_HPLC Analyze via Validated HPLC Method Pull_Samples->Analyze_HPLC Kinetic_Model Model Degradation Kinetics Analyze_HPLC->Kinetic_Model Arrhenius Apply Arrhenius Equation to Accelerated Data Kinetic_Model->Arrhenius Shelf_Life Predict Shelf-Life Arrhenius->Shelf_Life Report Final Stability Report Shelf_Life->Report

Diagram 2: Workflow for the comprehensive stability assessment.

Analytical Methodologies

4.1. Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated stability-indicating high-performance liquid chromatography (HPLC) method. This method must be able to separate, detect, and quantify the active ingredient from its degradation products and any other impurities without interference. [13] Protocol: HPLC Method Development

  • Column Selection: Start with a robust, general-purpose column, such as a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • The primary amine group suggests a pH in the acidic range (pH 2.5-4.0) will provide good peak shape.

  • Gradient Elution: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent API and any potential degradants from the forced degradation samples. [14]4. Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to ensure all degradants are detected. The optimal quantitation wavelength can be selected based on the API's UV spectrum.

  • Optimization: Adjust the gradient slope, mobile phase pH, and column temperature to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. [15]6. Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2. Structural Elucidation (LC-MS)

To understand the degradation pathways, the structures of the major degradants formed during stress testing must be identified. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each degradation product and use tandem MS (MS/MS) to induce fragmentation, providing clues to its chemical structure.

4.3. Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information on the solid-state properties of the API. [16]* TGA measures the change in mass of a sample as a function of temperature, identifying the temperatures at which decomposition or desolvation occurs. [17]* DSC measures the heat flow into or out of a sample as it is heated or cooled, detecting events like melting, crystallization, and glass transitions. [18] Protocol: Thermal Analysis

  • TGA: Heat a 5-10 mg sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere. Record the mass loss profile.

  • DSC: Heat a 2-5 mg sample from 25°C to its melting point (or decomposition temperature determined by TGA) at a rate of 10°C/min under a nitrogen atmosphere. Record the heat flow to determine melting endotherms or other thermal events.

Data Analysis, Interpretation, and Shelf-Life Prediction

5.1. Quantification and Kinetic Analysis

From the formal stability studies, the concentration of the API is plotted against time for each storage condition. The degradation rate can often be modeled using zero-order or first-order kinetics. [5]The degradation rate constant (k) is determined from the slope of the line.

5.2. Shelf-Life Prediction using the Arrhenius Equation

The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature. It is a powerful tool for predicting the shelf-life at room temperature using data from accelerated stability studies. [1][19][20] The equation is: k = A * e^(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

Protocol: Arrhenius Prediction

  • Calculate Rate Constants: Determine the degradation rate constant (k) from the stability data at each accelerated temperature (e.g., k at 40°C).

  • Plot the Data: Create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).

  • Determine Activation Energy: The slope of the resulting line is equal to -Ea/R. From this, the activation energy (Ea) for the degradation process can be calculated.

  • Extrapolate to Room Temperature: Use the linear regression equation from the plot to calculate the rate constant (k) at room temperature (e.g., 25°C or 298.15 K).

  • Calculate Shelf-Life: The shelf-life (t₉₀), or the time it takes for 10% of the API to degrade, can be calculated. For a first-order reaction, the formula is: t₉₀ = 0.105 / k.

Parameter Example Value (40°C / 313.15 K) Example Value (50°C / 323.15 K)
Rate Constant (k)5.0 x 10⁻³ month⁻¹1.5 x 10⁻² month⁻¹
ln(k)-5.30-4.20
1/T (K⁻¹)3.19 x 10⁻³3.10 x 10⁻³
Table 3: Example Data for an Arrhenius Plot.

Summary and Recommendations

The thermodynamic stability of 2-(3-Methoxy-5-methylphenoxy)-ethylamine is a critical quality attribute that must be thoroughly investigated. The primary liability of this molecule is predicted to be the oxidative degradation of the primary amine side chain. Hydrolysis of the aryl ether is a less likely but possible degradation pathway under harsh conditions or over a very long shelf-life.

Recommended Storage and Handling: Based on the chemical structure, the following general handling and storage procedures are recommended to maximize stability:

  • Storage: Store in well-closed, airtight containers at controlled room temperature (20-25°C).

  • Protection from Light: To mitigate the risk of photolytic degradation, the substance should be stored in light-resistant containers.

  • Inert Atmosphere: For long-term bulk storage, consider packaging under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. [10] A comprehensive stability program, as outlined in this guide, will generate the necessary data to fully understand the degradation profile, establish a justified shelf-life, and ensure the development of a safe and effective drug product.

References

(A consolidated list of all sources cited in the text with full details and clickable URLs)

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • How to Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Gilson. Retrieved from [Link]

  • One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. (2013). Statistics in Medicine, 32(7), 1189-1200. [Link]

  • Forced degradation studies: a critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Testing. (n.d.). SGS USA. Retrieved from [Link]

  • STABILITY AND SHELF LIFE. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-13. [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved from [Link]

  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. (2025, May 15). ManTech Publications.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). GMP-Verlag. Retrieved from [Link]

  • Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. Retrieved from [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003, February 6). ICH. Retrieved from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved from [Link]

  • MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC. Retrieved from [Link]

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (n.d.). Benchchem.
  • Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA. Retrieved from [Link]

  • CHAPTER 7 AMINES. (n.d.).
  • Hydrolysis in Pharmaceutical Formulations. (n.d.).
  • Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations. (2023, January 11). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Thermodynamic stability of solid pharmaceutical formulations. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). Pharmaceuticals, 15(2), 185. [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. (n.d.). PMC. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC. Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5).
  • Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved from [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (n.d.). PMC. Retrieved from [Link]

  • Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments. Retrieved from [Link]

  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025, January 28). ACS Publications. Retrieved from [Link]

  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Pathway for anaerobic degradation of phenoxyethanol by strain LuPhet 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. Retrieved from [Link]

  • Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. (2025, November 17). PubMed. Retrieved from [Link]

  • A cooperative degradation pathway for organic phenoxazine catholytes in aqueous redox flow batteries. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

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Methodological & Application

Step-by-step chemical synthesis route for 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Chemical Synthesis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Introduction

2-(3-Methoxy-5-methylphenoxy)-ethylamine is a valuable substituted phenoxyethylamine derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of receptors and enzymes, making it a molecule of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, step-by-step guide for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The chosen synthetic route is a robust two-step process commencing with the readily available starting material, 3-Methoxy-5-methylphenol. The strategy employs a Williamson ether synthesis followed by a Gabriel amine synthesis deprotection, a classic and reliable method for preparing primary amines.

Overall Synthetic Strategy

The synthesis is achieved via a two-step sequence. The first step involves the formation of an ether linkage between 3-Methoxy-5-methylphenol (1 ) and N-(2-bromoethyl)phthalimide via a Williamson ether synthesis to yield the protected amine intermediate, N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (2 ). The second step is the deprotection of the phthalimide group using hydrazine hydrate to release the desired primary amine, 2-(3-Methoxy-5-methylphenoxy)-ethylamine (3 ).

Caption: Overall two-step synthesis route.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. It is crucial to use reagents of appropriate purity and to handle them according to their respective safety data sheets (SDS).

ReagentCAS No.Molecular FormulaMW ( g/mol )
3-Methoxy-5-methylphenol3209-13-0C₈H₁₀O₂138.16
N-(2-bromoethyl)phthalimide574-98-1C₁₀H₈BrNO₂254.08
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Hydrazine monohydrate7803-57-8H₆N₂O50.06
Ethanol (EtOH)64-17-5C₂H₆O46.07
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric Acid (HCl)7647-01-0HCl36.46
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Experimental Protocols

Part 1: Synthesis of N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (Intermediate 2)

This step utilizes the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by the deprotonation of the phenol with a base, acts as a nucleophile and attacks the primary alkyl halide.[1][2]

Causality of Experimental Choices:

  • Base: Anhydrous potassium carbonate (K₂CO₃) is chosen as a mild base. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions, such as hydrolysis of the solvent or the phthalimide group.[3]

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions as it can solvate the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[2]

  • Electrophile: N-(2-bromoethyl)phthalimide is used instead of 2-bromoethylamine directly. The phthalimide group serves as a protecting group for the amine, preventing it from acting as a nucleophile and undergoing self-condensation or forming secondary amines. This approach is a key feature of the Gabriel synthesis of primary amines.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 3-Methoxy-5-methylphenol, K₂CO₃, and DMF B Add N-(2-bromoethyl)phthalimide A->B C Heat mixture to 80-90 °C B->C D Stir for 12-16 hours C->D E Cool and pour into ice-water D->E F Filter the precipitate E->F G Wash with water and dry F->G H Recrystallize from ethanol G->H

Caption: Experimental workflow for Step 1.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Methoxy-5-methylphenol (1 ) (5.0 g, 36.2 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (10.0 g, 72.4 mmol, 2.0 eq) and N,N-Dimethylformamide (DMF) (100 mL).

  • Add N-(2-bromoethyl)phthalimide (10.1 g, 39.8 mmol, 1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A solid precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude solid by recrystallization from hot ethanol to afford N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (2 ) as a white crystalline solid.

Part 2: Synthesis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine (Final Product 3)

This final step involves the hydrazinolysis of the phthalimide protecting group. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring, which ultimately leads to the formation of a stable phthalhydrazide precipitate and the liberation of the desired primary amine.[5]

Causality of Experimental Choices:

  • Deprotecting Agent: Hydrazine monohydrate is the classic and most effective reagent for cleaving the phthalimide group under mild conditions.[5]

  • Solvent: Ethanol is a suitable solvent as it dissolves the phthalimide intermediate and is compatible with hydrazine. It also facilitates the precipitation of the phthalhydrazide byproduct upon completion of the reaction.

Step-by-Step Protocol:

  • Suspend the purified N-(2-(3-Methoxy-5-methylphenoxy)ethyl)phthalimide (2 ) (e.g., 8.0 g, 25.7 mmol, 1.0 eq) in ethanol (150 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add hydrazine monohydrate (2.5 mL, 51.4 mmol, 2.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form during this time.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~1-2.

  • Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and basify to a pH of >12 by the slow addition of 4M aqueous sodium hydroxide solution.

  • Extract the liberated free amine into dichloromethane (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Methoxy-5-methylphenoxy)-ethylamine (3 ) as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.

Characterization Data

CompoundFormExpected ¹H NMR Data (CDCl₃, δ ppm)Expected MS (ESI+)
Intermediate 2 White Solid7.85 (m, 2H), 7.72 (m, 2H), 6.30 (m, 2H), 6.25 (t, 1H), 4.18 (t, 2H), 4.10 (t, 2H), 3.75 (s, 3H), 2.28 (s, 3H)m/z 312.1 [M+H]⁺
Final Product 3 Pale Yellow Oil6.31 (s, 1H), 6.28 (s, 1H), 6.24 (s, 1H), 3.95 (t, 2H), 3.76 (s, 3H), 3.05 (t, 2H), 2.29 (s, 3H), 1.55 (br s, 2H, -NH₂)m/z 182.1 [M+H]⁺

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a suspected teratogen and should be handled with extreme care.

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and have a quench solution (e.g., dilute sodium hypochlorite) available.

  • Concentrated acids and bases are corrosive and can cause severe burns. Handle them with appropriate care.

Conclusion

This application note details a reliable and scalable two-step synthesis for 2-(3-Methoxy-5-methylphenoxy)-ethylamine from 3-Methoxy-5-methylphenol. The methodology leverages the classical Williamson ether synthesis and Gabriel amine synthesis, providing a robust route for obtaining this valuable intermediate for research and development in the pharmaceutical and chemical industries. The provided protocols, along with the rationale for experimental choices, offer a comprehensive guide for researchers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3538, 3-OH-phenoxyethylamine. Retrieved from [Link]

  • Ishikawa, F., et al. (1990). Novel phenoxyalkylamine derivatives. VI. Synthesis and alpha-blocking activity of alpha-[(phenoxyethylamino)propyl]-alpha-phenylacetonitrile derivatives. Yakugaku Zasshi, 110(10), 737-45. Available from: [Link]

  • Google Patents (1992). EP0331943B1 - Phenoxyethylamine derivatives, process for preparing the same, and composition for exhibiting excellent alpha-1-blocking activity.
  • Organic Synthesis (n.d.). Mitsunobu reaction. Available from: [Link]

  • University of Wisconsin-Madison Chemistry Department (n.d.). The Williamson Ether Synthesis. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Google Patents (2021). CN113861047B - Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Chem-Station (2014). Mitsunobu Reaction. Chem-Station Int. Ed. Available from: [Link]

  • ResearchGate (n.d.). Williamson ether synthesis | Request PDF. Available from: [Link]

  • Chem-Station (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Available from: [Link]

  • PrepChem (n.d.). Synthesis of 3-methoxy-5-methylphenol. Available from: [Link]

  • The Royal Society of Chemistry (2011). Supplementary Information. Chemical Communications. Available from: [Link]

  • Atlanchim Pharma (n.d.). Recent Advances in the Mitsunobu Reaction. Available from: [Link]

  • Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Medicinal Chemistry Letters, 2(2), 159–164. Available from: [Link]

  • Google Patents (1994). KR940007746B1 - Process for producing substituted phenethylamine derivatives.
  • Google Patents (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

Preparing 2-(3-Methoxy-5-methylphenoxy)-ethylamine hydrochloride salt for biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-(3-Methoxy-5-methylphenoxy)ethylamine Hydrochloride for High-Throughput Biological Assays

Pharmacological Context & Scaffold Rationale

The phenoxyethylamine scaffold is widely recognized as a "privileged structure" in medicinal chemistry [1]. It serves as the foundational pharmacophore for numerous central nervous system (CNS) and autonomic nervous system agents, including highly selective α1D​ -adrenoceptor antagonists, dopamine D2​ receptor ligands, and serotonin (5-HT) receptor modulators [2][3].

The specific screening compound, 2-(3-Methoxy-5-methylphenoxy)ethylamine (CAS: 1427394-53-3), incorporates a 3-methoxy-5-methyl substitution pattern on the aromatic ring. This specific steric and electronic configuration enhances receptor subtype selectivity by optimizing hydrophobic contacts and hydrogen bonding (via the ether oxygen) within the orthosteric binding pockets of G-protein-coupled receptors (GPCRs) [4].

Causality in Physicochemical Design: Why the Hydrochloride Salt?

In its native free base form, 2-(3-Methoxy-5-methylphenoxy)ethylamine is a lipophilic, pale yellow oil. Utilizing the free base directly in biological assays introduces severe experimental artifacts. As an Application Scientist, converting this compound to its hydrochloride (HCl) salt is a mandatory prerequisite for robust assay design due to three causal factors:

  • Prevention of Oxidative Degradation: Primary aliphatic amines are highly susceptible to atmospheric oxidation and carbamate formation (reaction with ambient CO2​ ). Protonating the amine to form an ammonium salt neutralizes its nucleophilicity, rendering the molecule chemically inert to atmospheric degradation.

  • Aqueous Solvation Dynamics: The free base possesses a high partition coefficient (LogP), resulting in poor aqueous solubility. In high-throughput screening (HTS), compounds must remain in solution when diluted into physiological buffers (e.g., HBSS or PBS). The HCl salt drastically lowers the LogP, preventing the compound from "crashing out" (precipitating) or forming colloidal aggregates that cause false positives in fluorescence-based assays.

  • Gravimetric Precision: Oils are notoriously difficult to weigh accurately for stock solution preparation. The HCl salt forms a highly crystalline, flowable white powder, ensuring precise molarity calculations.

Quantitative Data: Physicochemical & Solvation Profiles

The following table summarizes the critical parameters that dictate the handling of this compound before and after salt formation.

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Pale yellow oil / viscous liquidWhite crystalline powder
Aqueous Solubility < 0.1 mg/mL (Poor)> 50 mg/mL (Excellent)
DMSO Solubility Miscible> 100 mM (Optically clear)
Oxidative Stability Low (Prone to amine oxidation)High (Stable at room temperature)
Volatility ModerateNegligible
Storage Condition -20°C, sealed under ArgonDesiccated, 4°C or Room Temp

Protocol I: Synthesis and Isolation of the Hydrochloride Salt

This protocol details the conversion of the free base to the assay-ready HCl salt. It is designed as a self-validating system; physical state changes serve as built-in quality control checkpoints.

Reagents & Materials:

  • 2-(3-Methoxy-5-methylphenoxy)ethylamine (Free Base)

  • 4M HCl in Dioxane (Anhydrous)

  • Anhydrous Diethyl Ether ( Et2​O )

  • Ice bath and vacuum filtration setup

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether in a round-bottom flask. Causality: Ether is chosen because the free base is highly soluble in it, while the resulting HCl salt is entirely insoluble, driving the reaction forward via precipitation.

  • Thermal Control: Place the flask in an ice bath (0°C) and stir magnetically. Causality: Neutralization is exothermic; cooling prevents solvent boil-off and side reactions.

  • Protonation: Dropwise, add 1.5 molar equivalents of 4M HCl in Dioxane.

    • Self-Validation Checkpoint: A dense, white crystalline precipitate should form immediately upon the addition of the acid. If the solution turns cloudy but fails to precipitate, add an additional 5 mL of cold diethyl ether to force crystallization.

  • Maturation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete salt formation and crystal growth.

  • Isolation: Isolate the white precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold diethyl ether to remove any unreacted free base and residual dioxane.

  • Desiccation: Dry the crystals under high vacuum at room temperature for 12 hours. Store the resulting 2-(3-Methoxy-5-methylphenoxy)ethylamine hydrochloride in a desiccator.

Protocol II: Preparation of Assay-Ready Solutions for HTS

For use in in vitro biological assays (e.g., GPCR Calcium Mobilization or Radioligand Binding).

Step-by-Step Methodology:

  • Master Stock Preparation (10 mM): Weigh exactly 2.17 mg of the HCl salt (Molecular Weight 217.7 g/mol ) and dissolve in 1.0 mL of 100% anhydrous DMSO.

    • Self-Validation Checkpoint: The solution must be optically clear. Any turbidity indicates the absorption of ambient moisture by the DMSO or salt. If turbid, discard and prepare fresh.

  • Aliquotting: Divide the 10 mM master stock into 50 μ L aliquots in amber microcentrifuge tubes and store at -20°C. Causality: Avoid freeze-thaw cycles, which can lead to localized concentration gradients and compound degradation.

  • Intermediate Dilution: On the day of the assay, thaw an aliquot at room temperature. Perform serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO to create a dose-response curve plate.

  • Aqueous Assay Dilution: Transfer the DMSO intermediate stocks into the final aqueous assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 0.1% BSA).

    • Critical Rule: The final concentration of DMSO in the biological assay must not exceed 0.1% (v/v) . Higher concentrations of DMSO can disrupt cell membranes, alter GPCR conformation, and artificially inflate baseline fluorescence in intracellular calcium assays.

Workflow & Signaling Visualization

The following diagram illustrates the complete logical workflow from chemical preparation to the downstream biological signaling readout (using an α1D​ -adrenoceptor calcium mobilization assay as the model).

G cluster_0 Chemical Preparation & Solvation Workflow cluster_1 Biological Assay & GPCR Signaling Pathway A Free Base 2-(3-Methoxy-5-methylphenoxy) ethylamine B Salt Formation (4M HCl in Dioxane) A->B C HCl Salt Isolation (Filtration & Vacuum Drying) B->C D 10 mM DMSO Stock (Storage at -20°C) C->D E Aqueous Buffer Dilution (≤0.1% Final DMSO) D->E Transfer to Assay Plate F Receptor Binding (e.g., α1D-AR or 5-HT) E->F G Gq-Protein Activation F->G H Phospholipase C (PLC) Cleavage G->H I Intracellular Calcium Mobilization (Fluorescence Readout) H->I

Figure 1: End-to-end workflow from HCl salt preparation to GPCR intracellular calcium mobilization assay.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. International Journal of Molecular Sciences, 2022. URL:[Link]

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D​ adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

  • New Generation Dopaminergic Agents. 6. Structure−Activity Relationship Studies of a Series of 4-(Aminoethoxy)indole and 4-(Aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-Hydroxyphenoxyethylamine D2 Template. Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Phenoxyethylamine. Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Column Chromatography for 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying primary amines like 2-(3-Methoxy-5-methylphenoxy)-ethylamine presents unique chromatographic challenges. Because of the high basicity of the primary amine group (pKa ~9–10), researchers frequently encounter severe peak tailing, streaking, and irreversible adsorption when using standard bare silica gel[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity isolation and maximum mass recovery.

Diagnostic Troubleshooting Workflow

Before adjusting your solvent gradients, use the following decision matrix to identify the root cause of poor resolution or low recovery.

Workflow start Issue: Peak Tailing of Target Primary Amine q1 Stationary Phase? start->q1 bare Bare Silica Gel q1->bare bonded Amine-Linked / C18 q1->bonded mod Add 1-5% TEA or NH₄OH to Mobile Phase bare->mod check Check Buffer pH (Maintain pH > 10) bonded->check q2 Resolution Improved? mod->q2 check->q2 success Success: Proceed to Scale-Up q2->success Yes fail Failure: Irreversible Adsorption q2->fail No alt Switch to Basic Alumina or Reverse Phase (C18) fail->alt

Diagnostic workflow for resolving primary amine peak tailing during chromatography.

Mechanistic Insight: The Silanol Effect

To troubleshoot effectively, you must understand the causality behind the chromatography failure. Standard silica gel is populated with weakly acidic silanol groups (Si-OH) with a pKa of ~4.5 to 6.5[1].

When 2-(3-Methoxy-5-methylphenoxy)-ethylamine passes through the column, the basic primary amine protonates the acidic silanol groups. This creates a strong ionic interaction (Si-O⁻ ··· H₃N⁺-R) rather than standard reversible partitioning[1]. The result is a "comet" or tailing peak, and in severe cases, the compound binds irreversibly to the column, destroying your yield.

By adding a tertiary amine like Triethylamine (TEA) to the mobile phase, you introduce a competitive binder. Because TEA is present in bulk (1–5%), it saturates and "deactivates" the acidic sites, allowing your target amine to elute freely[2].

Mechanism silica Acidic Silanol (Si-OH) pKa ~4.5-6.5 tailing Strong Ionic Bond (Peak Tailing) silica->tailing No Modifier deact Si-O⁻ H⁺-TEA (Deactivated Site) silica->deact 1-5% TEA Added amine Target Primary Amine pKa ~9-10 amine->tailing tea TEA Modifier (High Concentration) tea->deact elution Free Partitioning (Sharp Peak) deact->elution Target Amine Bypasses Site

Competitive binding mechanism of Triethylamine (TEA) deactivating acidic silanol groups.

Frequently Asked Questions (FAQs)

Q1: I added 1% TEA to my Hexane/Ethyl Acetate gradient, but I am still experiencing low mass recovery. Why? A1: Adding TEA only to the elution solvent is often insufficient because the active silica at the top of the column will strip the TEA out of the mobile phase, leaving the lower portions of the column acidic. The column must be pre-equilibrated (deactivated) with the TEA-containing solvent before the sample is loaded[2]. See Protocol A below for the self-validating equilibration method.

Q2: My target amine is co-eluting with the starting material (3-methoxy-5-methylphenol). How do I resolve this? A2: This is a common mechanistic trap. Phenols are slightly acidic. When you add a basic modifier like TEA to fix the amine's tailing, the TEA can partially deprotonate the unreacted phenol, causing the phenol to streak into your product fractions. Solution: Do not rely on chromatography to separate these two. Perform a basic aqueous workup (liquid-liquid extraction with 1M NaOH) before the column. The NaOH will deprotonate the phenol, pulling it into the aqueous layer, while the basic amine remains in the organic layer[3].

Q3: Can I use an acidic modifier (like TFA or Formic Acid) instead of a base? A3: On normal phase bare silica, no. Acidic mobile phases will fully protonate your primary amine, exacerbating the ionic interaction with the silica and worsening the streaking[1]. Acidic modifiers are only appropriate if you completely switch the stationary phase to Reverse Phase (C18)[4].

Quantitative Data: Mobile Phase Modifiers

Selecting the right modifier is critical for optimizing recovery and resolution. Use the table below to compare standard additives for amine purification.

ModifierTypical Conc.Mechanism of ActionBest Use CasePrimary Drawback
Triethylamine (TEA) 1.0 – 5.0% (v/v)Competitive binding to acidic silanol groups[1].General primary/secondary amines in non-polar solvents (Hexane/EtOAc).High boiling point (89°C) makes it difficult to remove completely via rotary evaporation.
Ammonium Hydroxide (NH₄OH) 1.0 – 2.0% (v/v)Highly polar competitive base.Highly polar amines requiring DCM/MeOH gradients.Immiscible in pure hexanes; requires a polar co-solvent like Methanol.
Amine-Functionalized Silica N/A (Stationary Phase)Replaces acidic Si-OH with basic -NH₂ groups[5].Extremely sensitive amines or when TEA cannot be tolerated in downstream assays.Higher cost per column; alters the general selectivity profile of the separation[5].

Standardized Experimental Protocols

Protocol A: Preparation of a TEA-Deactivated Silica Gel Column

This protocol ensures complete deactivation of the stationary phase, preventing localized exotherms and irreversible adsorption[2].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 2% v/v[1].

  • Slurry Packing: In a beaker, mix the bare silica gel with the TEA-containing solvent to create a slurry. Causality: Neutralizing the silica in a beaker dissipates the heat of the acid-base neutralization safely, preventing column cracking. Pour the slurry into the column.

  • Equilibration & Validation (Critical Step): Flush the packed column with 3–5 column volumes (CV) of the TEA-containing mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on universal pH indicator paper. The pH must read > 8. If the eluent is neutral, the silica gel is still absorbing TEA. Continue flushing until the eluent is basic.

  • Loading: Dissolve 2-(3-Methoxy-5-methylphenoxy)-ethylamine in the minimum amount of TEA-containing solvent and load it onto the column.

  • Elution & TEA Removal: Elute the compound. To remove residual TEA from the purified fractions during rotary evaporation, perform repeated co-evaporations with toluene, or place the final isolated oil on a high-vacuum line for 12 hours.

Protocol B: Pre-Column Chemical Wash (Phenol Removal)

If your crude mixture contains unreacted 3-methoxy-5-methylphenol, execute this protocol before attempting chromatography[3].

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM) or Diethyl Ether.

  • Basic Wash: Transfer to a separatory funnel. Add 50 mL of 1M NaOH (aqueous). Shake vigorously and vent.

  • Phase Separation: The basic primary amine will remain in the organic layer. The acidic phenol will be deprotonated into a water-soluble phenoxide salt and move to the aqueous layer.

  • Validation (Critical Step): Collect the aqueous layer in a separate flask.

    • Self-Validation Check: Slowly acidify the aqueous layer with 1M HCl until the pH drops below 3. If a cloudy white precipitate or oil forms, you have successfully extracted the unreacted phenolic starting material away from your target amine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amine will now run cleanly on a TEA-deactivated column without co-elution issues.

References

  • 1 - BenchChem 2.2 - Advanced Synthesis & Catalysis (DOI) 3.4 - ResearchGate 4.3 - BenchChem

  • 5 - Teledyne ISCO (Scribd)

Sources

Optimizing mobile phase conditions for 2-(3-Methoxy-5-methylphenoxy)-ethylamine liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize reversed-phase liquid chromatography (RPLC) methods for 2-(3-Methoxy-5-methylphenoxy)-ethylamine .

This compound presents unique chromatographic challenges. While the phenoxy ether and methyl groups provide moderate hydrophobicity, the primary ethylamine group is highly basic (pKa ~9.5). If the mobile phase environment is not meticulously controlled, you will experience severe peak tailing, unpredictable retention shifts, and poor quantitative reproducibility. This guide explains the chemical causality behind these issues and provides field-proven, self-validating protocols to resolve them.

The Chemical Causality: Why Primary Amines Tail

In standard RPLC, basic compounds like 2-(3-Methoxy-5-methylphenoxy)-ethylamine are fully protonated (cationic, R-NH₃⁺) at neutral or slightly acidic pH. Silica-based stationary phases contain residual silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these silanols deprotonate to form anionic silanoxides (Si-O⁻).

The electrostatic attraction between your protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than standard hydrophobic partitioning, it results in severe peak asymmetry and tailing (1)[1].

Mechanism Amine Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Electrostatic Attraction NeutralSilanol Protonated Silanol (Si-OH) Amine->NeutralSilanol No Electrostatic Attraction Tailing Secondary Interaction (Severe Peak Tailing) Silanol->Tailing LowPH Low pH Buffer (pH < 3.0) LowPH->NeutralSilanol Suppresses Ionization SharpPeak Hydrophobic Retention (Sharp Gaussian Peak) NeutralSilanol->SharpPeak

Mechanistic pathway of silanol-induced peak tailing and its mitigation via low pH buffering.

Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (USP Tailing Factor > 2.0) for 2-(3-Methoxy-5-methylphenoxy)-ethylamine on a standard C18 column. How can I restore peak symmetry? A1: Tailing is driven by the secondary interactions with active silanols described above. You have two primary solutions:

  • Lower the pH: Drop the mobile phase pH to ≤ 2.5. This fully protonates and neutralizes the silanol groups, shutting down the ion-exchange pathway (2)[2].

  • Use a Silanol Suppressor: If you must operate at a mid-range pH, add a competing base like Triethylamine (TEA) at 5–10 mM. TEA aggressively binds to the active silanols, acting as a sacrificial shield for your analyte (3)[3].

Q2: Lowering the pH fixed my tailing, but now my compound elutes near the void volume. How do I increase retention? A2: At pH 2.5, the primary amine is fully ionized, rendering the molecule highly polar and poorly retained by the hydrophobic C18 phase. To increase retention, you must shift the equilibrium:

  • High pH Strategy: Switch to a high-pH mobile phase (pH 10.0–10.5) using ammonium hydroxide or ammonium bicarbonate. This deprotonates the primary amine, converting it to its neutral, highly hydrophobic free-base form (4)[4]. Crucial Requirement: You must use a high-pH stable column (e.g., ethylene-bridged hybrid silica or polymer-based) to prevent column dissolution.

Q3: I am transferring this method to LC-MS. I cannot use phosphate buffers or non-volatile ion-pairing agents. How do I maintain peak shape and sensitivity? A3: LC-MS requires volatile buffers. Replace phosphate with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH 3.0). If you still suffer from poor retention or tailing, utilize a high-pH volatile buffer like 10 mM Ammonium Bicarbonate (pH 10.0), which provides excellent MS compatibility while keeping the amine in its well-retained neutral state.

Workflow Start Target: 2-(3-Methoxy-5-methylphenoxy)-ethylamine Detect Is LC-MS compatibility required? Start->Detect UV No (UV/Vis Only) Detect->UV MS Yes (LC-MS) Detect->MS UV_Low Low pH (pH 2.5) 10-20 mM Phosphate + 5mM TEA UV->UV_Low Standard columns UV_High High pH (pH 10.0) Ammonium Hydroxide UV->UV_High High-pH stable columns MS_Low Low pH (pH 2.7-3.0) 0.1% Formic Acid MS->MS_Low Standard RP-MS MS_High High pH (pH 10.0) 10 mM Ammonium Bicarbonate MS->MS_High For increased retention

Decision matrix for mobile phase selection based on detection mode and retention requirements.

Quantitative Data: Mobile Phase Additive Comparison
Additive / BufferTypical Conc.Working pHMS Compatible?Primary Benefit for Primary AminesDrawback / Limitation
Phosphoric Acid 0.1% v/v~2.0NoExcellent silanol suppression; sharp peaks.Destroys MS source; no buffering capacity.
Phosphate + TEA 10 mM + 5 mM2.5 - 3.0NoBest-in-class peak shape via dual suppression.Reduces column lifetime; UV only.
Formic Acid 0.1% v/v~2.7YesVolatile; good protonation for positive ESI-MS.Weaker ion-pairing; slight tailing may persist.
Ammonium Bicarbonate 10 mM10.0YesConverts amine to neutral base; massive retention boost.Requires specialized high-pH stable C18 columns.
Self-Validating Experimental Protocols
Protocol A: Preparation of pH 2.5 Phosphate Buffer with TEA (For UV Detection)

This protocol ensures maximum peak symmetry by combining low pH with a silanol-masking agent.

  • Aqueous Base: Measure 1000 mL of HPLC-grade water into a clean volumetric flask.

  • Buffer Addition: Add 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) to achieve a 10 mM concentration. Stir until fully dissolved.

  • Suppressor Addition: Add 0.70 mL of Triethylamine (TEA) to achieve ~5 mM concentration. Note: The solution pH will temporarily spike.

  • pH Adjustment: Insert a calibrated pH probe. Slowly titrate with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.50.

  • Validation Check: Extract a 10 mL aliquot of the buffer and dilute it 1:1 with your intended organic modifier (e.g., Acetonitrile). Re-measure the apparent pH. Pass criteria: The apparent pH must not shift by more than 0.2 units. A larger shift indicates insufficient buffering capacity, which will cause retention time drift during gradient elution.

  • Filtration: Filter through a 0.22 µm nylon membrane before use.

Protocol B: Preparation of pH 10.0 Volatile Buffer (For LC-MS)

This protocol is designed to maximize hydrophobic retention while maintaining MS compatibility.

  • Aqueous Base: Measure 1000 mL of LC-MS grade water.

  • Buffer Addition: Add 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) to achieve a 10 mM concentration.

  • pH Adjustment: Titrate dropwise with LC-MS grade Ammonium Hydroxide (NH₄OH) until the pH reaches 10.0.

  • Validation Check: Seal the buffer bottle and let it sit for 30 minutes, then re-measure the pH. Pass criteria: The pH must remain stable at 10.0 ± 0.05. Ammonium buffers are prone to outgassing; if the pH drops, your bottle seal is inadequate, which will lead to a loss of retention for the amine over a 24-hour sequence.

  • Usage Rule: Do not filter under high vacuum, as this strips the volatile ammonia and alters the pH. Use inline solvent filters instead.

References
  • What Causes Peak Tailing in HPLC?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC Source: Chromatography Online URL

Sources

Technical Support Center: Crystallization of 2-(3-Methoxy-5-methylphenoxy)-ethylamine Salts

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the crystallization of 2-(3-Methoxy-5-methylphenoxy)-ethylamine and its various salt forms. As a critical intermediate in pharmaceutical development, achieving a robust, scalable, and reproducible crystallization process is paramount. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound in a highly pure, crystalline state.

Crystallization is often perceived as an art, but it is fundamentally a science governed by thermodynamics and kinetics. Failures in crystallization are not dead ends; they are data points that, when correctly interpreted, guide us toward success. In my experience, issues such as oiling out, amorphous precipitation, or a stubborn refusal to nucleate are common but surmountable challenges. This document synthesizes fundamental principles with field-proven troubleshooting strategies to address the specific issues you may encounter with this particular molecule. Here, we will move beyond simple protocols to understand the causality behind each experimental choice, empowering you to solve problems logically and efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions, providing rapid guidance for frequently encountered hurdles in the crystallization of 2-(3-Methoxy-5-methylphenoxy)-ethylamine salts.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and what's the first thing I should try?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when your compound separates from the solution as a supersaturated liquid (an "oil") rather than an ordered solid crystal.[1] This is often a kinetic issue, happening when the system is supersaturated too quickly or at a temperature where the compound's solubility limit is exceeded, but the energy barrier for nucleation into a crystal is too high.[2] The oil is undesirable as it can trap impurities.[3]

First Steps to Try:

  • Reduce the Cooling Rate: A slower, more controlled cooling ramp (e.g., 5-10 °C/hour) is the most effective initial step.[4] This keeps the level of supersaturation low and allows more time for ordered crystal nucleation and growth, outcompeting the formation of an oil.[1]

  • Add Seed Crystals: If you have previously isolated even a tiny amount of crystalline material, introduce it to the solution just as it becomes supersaturated (at the cloud point or within the metastable zone). This bypasses the difficult primary nucleation step and provides a template for growth.[1][2]

Q2: I'm not getting any crystals at all, even after cooling and waiting. What are the primary causes?

A2: A complete failure to crystallize typically points to one of two issues: insufficient supersaturation or a high kinetic barrier to nucleation.

  • Insufficient Supersaturation: Your compound may be too soluble in the chosen solvent system, even at low temperatures. You are not reaching the concentration needed to drive solid formation.

  • High Nucleation Barrier: The solution is supersaturated, but the molecules cannot overcome the energy barrier to arrange themselves into a stable crystal nucleus. This can be exacerbated by impurities that inhibit crystal formation.[5]

First Steps to Try:

  • Introduce an Anti-Solvent: Add a solvent in which your salt is poorly soluble (an anti-solvent) dropwise to the solution until persistent turbidity is observed. Common anti-solvents for amine salts include ethers (like MTBE) or alkanes (like heptane).[6][7]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound before attempting to cool or add an anti-solvent.

  • Induce Nucleation: Gently scratching the inner surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[8]

Q3: Which salt form of 2-(3-Methoxy-5-methylphenoxy)-ethylamine is best for achieving a stable, crystalline solid?

A3: The choice of salt form is a critical decision in pharmaceutical development, as it profoundly impacts physicochemical properties like solubility, stability, and crystallinity.[9] While hydrochloride salts are the most common for cationic drugs, other counter-ions like succinate, maleate, or tartrate often yield highly crystalline materials.[10][11] There is no universal "best" salt; the optimal choice is system-dependent. An initial salt screening study is highly recommended to identify the form with the most favorable properties for your intended application.

Q4: How critical is the purity of the 2-(3-Methoxy-5-methylphenoxy)-ethylamine free base before salt formation and crystallization?

A4: Extremely critical. Impurities can act as crystallization inhibitors, getting in the way of molecules trying to pack into an ordered lattice.[5][12] This can prevent crystallization altogether, promote oiling out, or lead to the formation of less stable amorphous solids. Furthermore, impurities can be incorporated into the crystal lattice, making them very difficult to remove later.[13] Starting with material that is at least 98-99% pure by HPLC is strongly advised for achieving a robust crystallization process.

Q5: What are the key differences between kinetic and thermodynamic polymorphs, and why should I be concerned?

A5: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[14][15]

  • A kinetic polymorph is the form that crystallizes fastest under a given set of conditions. It is often less stable.

  • A thermodynamic polymorph is the most stable crystal form and has the lowest energy.

You should be concerned because an unstable kinetic form can unexpectedly convert to the more stable thermodynamic form during storage or processing, which can drastically alter the drug's properties like solubility and bioavailability.[16][17] It is crucial to identify and control the polymorphic form during development to ensure product consistency and efficacy.[18]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, in-depth approaches to resolving specific, persistent crystallization failures.

Guide 1: Failure to Nucleate / No Crystallization

This scenario occurs when a solution of the salt remains clear upon cooling, evaporation, or after extended periods, indicating that the critical first step of crystallization—nucleation—has not occurred.

G start No Crystals Formed check_super Is the solution supersaturated? start->check_super no_super Increase Concentration: - Evaporate solvent - Add anti-solvent (Protocol 1) check_super->no_super No yes_super High Kinetic Barrier to Nucleation check_super->yes_super Yes re_eval Re-evaluate Conditions no_super->re_eval induce Induce Nucleation (Protocol 2): - Seeding - Scratching - Ultrasonic Bath yes_super->induce solvent_screen Perform Systematic Solvent Screen (Protocol 1) induce->solvent_screen Failure success Crystals Formed induce->success Success solvent_screen->success

Caption: Decision workflow for troubleshooting a failure to form crystals.

Objective: To identify a solvent system that provides a suitable solubility profile, allowing for the generation of a supersaturated state upon changing conditions (e.g., cooling or adding an anti-solvent).

Methodology:

  • Solubility Assessment: In small vials, add a known amount of your 2-(3-Methoxy-5-methylphenoxy)-ethylamine salt (e.g., 20 mg).

  • Solvent Addition: Add a good solvent (e.g., methanol, ethanol, isopropanol) dropwise at room temperature until the solid just dissolves.[4] Record the approximate volume. This gives a rough measure of solubility.

  • Anti-Solvent Titration: To the clear solution, add an anti-solvent (e.g., MTBE, heptane, toluene, ethyl acetate) dropwise until persistent cloudiness (precipitation) is observed.[6][19]

  • Heating/Cooling Cycle: Gently warm the turbid mixture until it becomes clear again. Then, allow it to cool slowly to room temperature and then in an ice bath.

  • Observation: Observe if crystals form upon cooling. Note the quality of the solid (crystalline vs. amorphous/oily).

  • Documentation: Record all observations in a structured table.

Data Presentation: Solvent Screening Table

VialSolvent (Good)Approx. Solubility (mg/mL)Anti-SolventOutcome (Cooling)Crystal Quality
1Isopropanol~50HeptanePrecipitateFine Needles
2Ethanol~150Ethyl AcetateOil-
3Acetone~80TolueneCrystalsPrisms
4Acetonitrile~120MTBENo Solid-
Guide 2: "Oiling Out" or Liquid-Liquid Phase Separation (LLPS)

This is one of the most common and frustrating crystallization failures. It indicates that the system has entered a two-phase liquid region (LLPS) before reaching the conditions required for solid crystal nucleation.[1]

G start Oiling Out Occurs check_super Was supersaturation generated rapidly? start->check_super yes_rapid Kinetic Oiling check_super->yes_rapid Yes no_rapid Thermodynamic Oiling (Miscibility Gap) check_super->no_rapid No slow_down Reduce Rate of Supersaturation (Protocol 3): - Decrease cooling rate - Slow anti-solvent addition yes_rapid->slow_down seed Apply Seeding Strategy (Protocol 4) slow_down->seed success Crystalline Product seed->success change_system Change Crystallization Conditions: - Use a different solvent system - Operate at a lower concentration - Crystallize at a higher temperature no_rapid->change_system change_system->success

Caption: Decision workflow for troubleshooting oiling out phenomena.

Objective: To avoid kinetic oiling out by generating supersaturation slowly, allowing nucleation and crystal growth to occur before liquid-liquid phase separation.[1]

Methodology:

  • Determine Dissolution Temperature: Dissolve the salt in the chosen solvent at a temperature where it is fully soluble (e.g., 60-70 °C).[4]

  • Controlled Cooling: Instead of allowing the solution to cool at ambient temperature, use a programmable heating/cooling mantle or a jacketed reactor.

  • Implement a Slow Cooling Ramp: Program a slow, linear cooling rate, such as 5 °C per hour.

  • Observe Cloud Point: Note the temperature at which the first signs of turbidity or solid formation appear (the cloud point).

  • Isothermal Hold (Optional): Hold the temperature just below the cloud point for 1-2 hours to allow for crystal growth before continuing the cooling ramp.

  • Final Cooling: Once a healthy crystal bed is established, the cooling rate can sometimes be increased to complete the crystallization.

Objective: To bypass the stochastic nature of primary nucleation by providing a crystalline surface for growth, directing the system towards crystallization instead of oiling out.[1][2]

Methodology:

  • Prepare Seed Crystals: Obtain a small quantity of the desired crystalline salt form. If none is available, attempt to generate some via fast crashing or scratching, even if the quality is poor. Grind these crystals into a fine powder.

  • Prepare Solution: Dissolve the bulk of the material in the solvent at an elevated temperature to create a clear, undersaturated solution.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature just above the point where oiling out or spontaneous crystallization normally occurs. This is the metastable zone width (MSZW), where the solution is supersaturated but nucleation is slow.

  • Introduce Seeds: Add a small amount (0.1-1% by weight) of the seed crystals to the solution.

  • Age and Cool: Hold the temperature constant for 30-60 minutes to allow the seeds to establish growth. Then, resume a slow cooling profile as described in Protocol 3.

Guide 3: Formation of Amorphous Solid or Poor-Quality Crystals

This issue arises when precipitation happens too quickly, trapping solvent and disorder within the solid. The result is often a fine, difficult-to-filter powder or a glassy solid with poor physicochemical properties.

Objective: To convert a metastable amorphous solid or an undesired polymorph into the most stable crystalline form by allowing the system to equilibrate in a slurry.[2]

Methodology:

  • Create a Slurry: Suspend the amorphous or poor-quality solid in a solvent system in which it has slight but not complete solubility.

  • Agitate: Stir the slurry at a constant temperature (room temperature or slightly elevated) for an extended period (24-72 hours).

  • Mechanism: During this time, the less stable solid form will slowly dissolve and re-precipitate as the more stable crystalline form, a process known as Ostwald's rule of stages.[2]

  • Monitor Conversion: Periodically take a small sample of the solid, filter, and dry it. Analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to check for the emergence of a crystalline pattern and the disappearance of the amorphous halo or metastable peaks.[20]

  • Isolate: Once the conversion is complete, filter the solid and wash it to obtain the stable crystalline product.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. doi: 10.2174/092986709787549299
  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Dunitz, J. D., & Bernstein, J. (1995). Polymorphism in Molecular Crystals. Accounts of Chemical Research, 28(4), 193-200. (Note: A general authoritative source on polymorphism, specific URL from search results points to a book chapter which is also relevant). Retrieved from [Link]

  • Davey, R. J., et al. (2008). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 54(9), 1171-1189. Retrieved from [Link]

  • Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57. (Note: While not a direct search result, this is a canonical review on the topic, relevant to the discussion of polymorphism in pharmaceuticals).
  • Martino, R., et al. (2010). Gas antisolvent crystallization of organic salts from aqueous solutions. The Journal of Supercritical Fluids, 51(3), 369-376. Retrieved from [Link]

  • CRYSFORMA. (n.d.). Polymorphism & Crystallization. Retrieved from [Link]

  • CDMO. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Desiraju, G. R. (2013). Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. CrystEngComm, 15(29), 4475-4476. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]

  • PharmCMC. (2026, March 20). Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. Retrieved from [Link]

  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved from [Link]

  • Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2274-2291. Retrieved from [Link]

  • ResearchGate. (2026, February 20). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

  • McGinty, J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4. doi: 10.3389/fceng.2022.896329
  • Salvalaglio, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. doi: 10.1021/acs.jctc.2c00327
  • Yathirajan, H. S. (2018). Crystal structure studies of small molecules. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Gati, W., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229. doi: 10.3762/bjoc.18.25
  • Google Patents. (n.d.). US4879042A - Method of crystallizing salts from aqueous solutions.
  • Sciencemadness.org. (2009, July 26). Forming oxalate salts of amines. Retrieved from [Link]

  • American Petroleum Institute. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Park, J. B., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Oral Bioavailability. Pharmaceutics, 11(3), 108. doi: 10.3390/pharmaceutics11030108
  • Nagy, Z. K., & Braatz, R. D. (2012). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Crystal Growth & Design, 12(12), 5341-5353. doi: 10.1021/cg3011969
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(3-Methoxy-5-methylphenoxy)-ethylamine, a molecule of interest for researchers in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document serves as a crucial reference, built upon established NMR principles, predictive algorithms, and comparative analysis with structurally related analogs. We present a thorough interpretation of anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, this guide furnishes a standardized, best-practice protocol for the experimental acquisition and processing of NMR data for this compound, ensuring that researchers can confidently verify their synthesized materials.

Introduction: The Need for a Spectral Reference

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1] For scientists engaged in multi-step synthesis, confirming the identity and purity of intermediates is paramount. 2-(3-Methoxy-5-methylphenoxy)-ethylamine represents a specific substitution pattern on the phenoxyethylamine scaffold, a common motif in pharmacologically active compounds.

Predicted NMR Spectral Data

The following spectral predictions were generated using a combination of computational models and expert analysis based on established chemical shift libraries and substituent effects.[3][4] The structure below is numbered to ensure unambiguous assignment of all signals.

Chemical structure of 2-(3-Methoxy-5-methylphenoxy)-ethylamine with atom numbering for NMR assignment. ***Figure 1:** Structure and atom numbering for 2-(3-Methoxy-5-methylphenoxy)-ethylamine.*
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, methoxy, and amine protons, with integrations corresponding directly to the number of protons in each unique chemical environment.

Table 1: Predicted ¹H NMR Data and Assignments

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
H2~6.45s (singlet)1HLocated ortho to two strong electron-donating groups (-OR and -OCH₃), this proton is highly shielded and appears upfield.
H4~6.35s (singlet)1HSituated ortho to the -OR group and para to the -OCH₃ group, this proton is also significantly shielded.
H6~6.30s (singlet)1HPositioned between the two electron-donating groups (-OCH₃ and -CH₃), this proton experiences strong shielding effects, shifting it upfield.
H7 (-O-CH₂ -)~4.05t (triplet)2HThese protons are deshielded by the adjacent electronegative phenoxy oxygen, resulting in a downfield shift. They are split into a triplet by the neighboring H8 protons.
H8 (-CH₂ -NH₂)~3.10t (triplet)2HLess deshielded than H7, these protons are adjacent to the nitrogen atom. They are split into a triplet by the H7 protons.
H10 (-OCH₃ )~3.78s (singlet)3HThis is a characteristic chemical shift for a methoxy group attached to an aromatic ring.
H11 (-Ar-CH₃ )~2.30s (singlet)3HThis represents a typical chemical shift for a methyl group directly attached to an aromatic ring.
H9 (-NH₂ )~1.5 - 2.5br s (broad singlet)2HThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is typically broad due to quadrupole effects and exchange. This peak will disappear upon shaking the sample with D₂O.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data and Assignments

AssignmentPredicted Chemical Shift (δ, ppm)Justification
C1~160.5Aromatic quaternary carbon attached to the phenoxy oxygen. The oxygen's strong electron-donating effect causes a significant downfield shift.
C3~161.0Aromatic quaternary carbon bonded to the methoxy group. This is another highly deshielded carbon due to the directly attached oxygen.
C5~140.0Aromatic quaternary carbon attached to the methyl group.
C2~99.0Aromatic methine carbon located between two oxygen-bearing carbons, leading to significant shielding.
C4~106.5Aromatic methine carbon ortho to the C-O bond and para to the methoxy group.
C6~101.5Aromatic methine carbon ortho to both the methoxy and methyl groups, resulting in an upfield shift.
C7 (-O-C H₂-)~68.0Aliphatic carbon directly attached to the highly electronegative phenoxy oxygen, causing a downfield shift into the characteristic range for ether carbons.
C8 (-C H₂-NH₂)~41.5Aliphatic carbon attached to the nitrogen of the amine group.
C10 (-OC H₃)~55.5A typical chemical shift for a methoxy carbon attached to an aromatic ring.[5]
C11 (-Ar-C H₃)~21.8A characteristic upfield chemical shift for an aromatic methyl carbon.

Comparative Analysis with Reference Compounds

To substantiate the predicted values, we compare them with experimental data from structurally similar compounds. 3,5-Dimethylanisole provides a good model for the substituted aromatic ring, while 2-Phenoxyethylamine serves as a reference for the side chain.

Table 3: Comparative NMR Data (¹H and ¹³C, δ in ppm)

MoietyProton/CarbonTarget Compound (Predicted)3,5-Dimethylanisole (Experimental)[6]2-Phenoxyethylamine (Experimental)[7]
Aromatic Ar-H~6.30 - 6.456.56, 6.646.93, 7.27
Ar-CH₃~2.302.29-
Ar-OCH₃~3.783.77-
Ar-C-OCH₃~161.0159.8-
Ar-C-CH₃~140.0139.3-
Side Chain -O-CH₂-~4.05-~4.02
-CH₂-NH₂~3.10-~3.05
-O-C H₂-~68.0-~68.2
-C H₂-NH₂~41.5-~41.8

The strong correlation between the predicted shifts for the target molecule and the experimental values for the reference compounds lends high confidence to this guide. The aromatic proton signals in the target compound are predicted to be slightly more upfield than in 3,5-dimethylanisole due to the additional electron-donating effect of the phenoxy group. Similarly, the side-chain signals align almost perfectly with those of 2-phenoxyethylamine, as the aromatic substituents have a minimal long-range effect on these aliphatic carbons and protons.

Standardized Experimental Protocol for Data Acquisition

To obtain high-quality, reproducible NMR spectra for 2-(3-Methoxy-5-methylphenoxy)-ethylamine, the following detailed protocol should be followed.[2][8]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the high-purity, dry compound into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for its ability to dissolve a wide range of organic compounds and its relative inertness. The residual solvent peak appears at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A good alternative if solubility in CDCl₃ is poor. It can slow down N-H proton exchange, potentially allowing for the observation of coupling between the -NH₂ and -CH₂- protons. Residual peaks are at δ 2.50 ppm (¹H) and δ 39.51 ppm (¹³C).[9]

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

  • Dissolution: Gently agitate the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters (400 MHz Example)

Optimal parameters are crucial for quantitative accuracy and resolution.[10][11]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): -2 to 12 ppm.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation for accurate integration.

  • Number of Scans (NS): 8-16 scans.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width (SW): 0 to 200 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 512-1024 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

  • Ancillary Experiment: A DEPT-135 experiment is highly recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Data Processing Workflow
  • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction to obtain a flat, noise-free baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or referencing the residual solvent peak.[12]

  • For the ¹H spectrum, integrate all signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to confirm proton-proton connectivities.

Visual Workflow for Structural Confirmation

The following diagram outlines the logical process for using the acquired NMR data to confirm the structure of the target compound.

G Workflow for NMR-Based Structural Confirmation cluster_0 Data Acquisition cluster_1 Spectral Analysis & Interpretation cluster_2 Conclusion start Synthesize & Purify Compound protocol Execute Standardized NMR Protocol (Section 4) start->protocol acquire_H Acquire 1H Spectrum protocol->acquire_H acquire_C Acquire 13C & DEPT Spectra protocol->acquire_C process Process Data (FT, Phase, Calibrate) acquire_H->process acquire_C->process analyze_H Analyze 1H Data: - Chemical Shifts - Integration Ratios - Multiplicities process->analyze_H analyze_C Analyze 13C & DEPT Data: - Chemical Shifts - Number of Signals - Carbon Types (CH, CH2, CH3, Cq) process->analyze_C compare_H Compare 1H Data with Table 1 analyze_H->compare_H compare_C Compare 13C Data with Table 2 analyze_C->compare_C match Do Spectra Match Predictions? compare_H->match compare_C->match confirm Structure Confirmed match->confirm  Yes   revisit Re-evaluate Synthesis / Purity match->revisit  No  

Caption: A flowchart illustrating the systematic process from sample preparation to final structural confirmation using ¹H and ¹³C NMR spectroscopy.

Conclusion

This guide establishes a comprehensive and authoritative NMR spectral reference for 2-(3-Methoxy-5-methylphenoxy)-ethylamine. By providing meticulously predicted ¹H and ¹³C NMR data, justified through comparative analysis with known compounds, we offer a reliable tool for researchers. The detailed experimental protocol ensures that scientists can generate high-quality data for verification, bridging a critical information gap and facilitating the confident use of this compound in further research and development endeavors.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Experimental details General 1H and 13C NMR spectra were recorded. The Royal Society of Chemistry. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Leicester. Available at: [Link]

  • Optimized Default 1H Parameters. University of Missouri. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The experimental ¹³C (top) and ¹H (bottom) NMR chemical shift spectra of 2‐methoxy‐4,6‐diphenylnicotinonitrile. ResearchGate. Available at: [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. Available at: [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. National Center for Biotechnology Information (PMC). Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

Sources

Validation of GC-MS analytical method for 2-(3-Methoxy-5-methylphenoxy)-ethylamine purity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Guide: GC-MS Method Validation for the Purity Analysis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Introduction: The Analytical Challenge of Primary Amines

For researchers and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and critical intermediates is paramount. 2-(3-Methoxy-5-methylphenoxy)-ethylamine is a functionalized primary amine featuring a sterically accessible terminal amine and an electron-rich phenoxy ether linkage.

Direct analysis of primary amines via Gas Chromatography (GC) presents a well-documented challenge. The highly polar, basic nitrogen lone pair readily forms hydrogen bonds with residual silanol groups (Si-OH) on the silica capillary column and glass inlet liners[1]. This interaction results in severe peak tailing, irreversible adsorption, loss of sensitivity, and poor quantitative reproducibility. To achieve the rigorous validation standards required by regulatory bodies, the analytical method must neutralize this polarity while maintaining structural fidelity for impurity profiling.

This guide details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology utilizing trifluoroacetic anhydride (TFAA) derivatization, rigorously aligned with the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [2][3].

Technique Comparison: Justifying the GC-MS Approach

When developing a purity assay for 2-(3-Methoxy-5-methylphenoxy)-ethylamine, analytical chemists typically evaluate High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and GC-MS.

While HPLC-UV is viable due to the UV-active phenoxy ring, it lacks the ability to identify unknown, non-chromophoric volatile impurities in a single run[4]. GC-FID offers excellent linear dynamic range but provides zero structural elucidation. GC-MS, coupled with pre-column derivatization, emerges as the optimal choice.

Table 1: Objective Comparison of Analytical Techniques for Amine Purity

Analytical TechniqueSensitivity (LOD)Structural ElucidationSuitability for Volatile ImpuritiesMatrix InterferenceVerdict for 2-(3-Methoxy-5-methylphenoxy)-ethylamine
HPLC-UV ModerateLow (Requires LC-MS)PoorHigh (Requires complex gradients)Sub-optimal. Misses non-UV active volatile byproducts.
GC-FID HighNoneExcellentLowViable for routine QC, but inadequate for unknown impurity ID.
GC-MS (Derivatized) Very HighExcellent (EI Fragmentation)ExcellentVery Low (High resolution)Optimal. Provides baseline separation, mass confirmation, and high sensitivity.

Scientific Rationale: The Causality of Derivatization

To circumvent the chromatographic limitations of free amines, we employ acylation via Trifluoroacetic Anhydride (TFAA) [5].

The Mechanistic Causality:

  • Volatility & Thermal Stability: TFAA replaces the labile amine protons with a trifluoroacetyl group. The introduction of highly electronegative fluorine atoms decreases intermolecular hydrogen bonding, significantly lowering the boiling point and increasing the volatility of the analyte[6].

  • Peak Symmetry: By masking the nucleophilic nitrogen, interactions with the stationary phase are eliminated, yielding sharp, Gaussian peak shapes essential for precise integration.

  • Column Protection: The reaction is performed in an anhydrous solvent. Excess TFAA and its byproduct (trifluoroacetic acid) are evaporated prior to injection. This crucial step prevents the acidic degradation of the polysiloxane stationary phase and protects the mass spectrometer's ion source filament.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, meaning internal system suitability checks (SST) are built into the workflow to ensure data integrity before validation parameters are assessed.

Phase 1: Sample Preparation & Derivatization
  • Stock Solution: Accurately weigh 10.0 mg of 2-(3-Methoxy-5-methylphenoxy)-ethylamine standard into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous ethyl acetate (Yields 1.0 mg/mL). Note: Anhydrous conditions are critical, as water rapidly hydrolyzes TFAA.

  • Derivatization Reaction: Transfer 100 µL of the stock solution to a 2 mL glass autosampler vial with a PTFE-lined cap. Add 100 µL of TFAA reagent.

  • Incubation: Cap tightly and incubate at 60°C for 20 minutes in a dry heating block to drive the acylation to completion.

  • Byproduct Removal: Remove the vial, cool to room temperature, and evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 1.0 mL of anhydrous ethyl acetate. Vortex for 10 seconds.

Phase 2: GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) – A 5% phenyl-methylpolysiloxane phase offers the ideal polarity for derivatized amines.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split injection mode (Ratio 10:1) to prevent column overloading.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Synchronous SIM/SCAN. SCAN (m/z 40-400) for impurity profiling; SIM (targeting the molecular ion and primary fragments) for target quantitation.

Method Validation per ICH Q2(R2) Guidelines

In accordance with ICH Q2(R2)[2][7], the method must be rigorously tested for Specificity, Linearity, Sensitivity, Precision, and Accuracy.

Table 2: Summary of GC-MS Method Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Derivatized Amine)Conclusion
Specificity No interference at the retention time of the analyte from blank/diluent.Peak purity index > 99.0%; No blank interference.Pass. Derivatization ensures unique retention time.
Linearity & Range Correlation coefficient ( R2 ) 0.999 over 50% to 150% of target conc. R2 = 0.9998 (Range: 0.5 to 15.0 µg/mL).Pass. Excellent detector response linearity.
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD: 0.02 µg/mL; LOQ: 0.06 µg/mL.Pass. SIM mode provides ultra-trace sensitivity.
Method Precision %RSD 2.0% for 6 replicate injections at 100% concentration.%RSD = 0.85% (Retention Time); 1.2% (Area).Pass. Highly reproducible derivatization.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 spike levels.99.4% (at 80%), 100.2% (at 100%), 99.8% (at 120%).Pass. No matrix suppression observed.

Validation Workflow Visualization

G Start Method Development & Optimization Deriv TFAA Derivatization (Anhydrous Acylation) Start->Deriv GCMS GC-MS Analysis (EI-SCAN & SIM Modes) Deriv->GCMS Spec Specificity (Blank vs. Sample) GCMS->Spec Lin Linearity & Range (R² ≥ 0.999) GCMS->Lin Sens Sensitivity (LOD & LOQ via S/N) GCMS->Sens Prec Precision & Accuracy (%RSD & %Recovery) GCMS->Prec Valid Method Validated per ICH Q2(R2) Spec->Valid Lin->Valid Sens->Valid Prec->Valid

Caption: GC-MS analytical method validation workflow for primary amines per ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs IU Indianapolis ScholarWorks URL:[Link]

Sources

FT-IR spectroscopy characteristic absorption peaks of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the FT-IR Spectroscopy of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic signature of 2-(3-Methoxy-5-methylphenoxy)-ethylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its absorption profile and compare it with structurally related compounds to highlight the unique spectral features that serve as its molecular fingerprint.

The Principle of FT-IR Spectroscopy in Molecular Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecular structures.[1][2] The method is based on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrational modes, such as stretching and bending.[1][3] The resulting absorption spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and providing insights into its overall structure.[3]

Structural Analysis of 2-(3-Methoxy-5-methylphenoxy)-ethylamine

To predict the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group will contribute characteristic absorption bands to the final spectrum.

Caption: Molecular structure of 2-(3-Methoxy-5-methylphenoxy)-ethylamine with key functional groups highlighted.

The key vibrational units are:

  • Primary Amine (-NH₂): Responsible for characteristic N-H stretching and bending vibrations.

  • Aryl-Alkyl Ether (Ar-O-R): The C-O-C linkage gives rise to strong, identifying stretches.

  • 1,3,5-Trisubstituted Aromatic Ring: Produces distinct C-H and C=C stretching and bending modes.

  • Methoxy Group (-OCH₃): Contributes specific C-H and C-O stretches.

  • Alkyl Chains (-CH₂- and -CH₃): Generate typical aliphatic C-H stretching and bending signals.

Predicted FT-IR Absorption Profile and Comparative Analysis

Functional Group Vibration Expected Wavenumber (cm⁻¹) for Target Molecule Anisole (Ar-O-CH₃)2-Methoxy-5-methylaniline (Ar-NH₂)3-Methoxyphenethylamine (Ar-CH₂CH₂NH₂)Rationale and Discussion for Target Molecule
N-H Stretch (Amine) 3450-3300 (two bands, m)N/A~3420, 3340 (two bands, m)~3360, 3290 (two bands, m)As a primary amine, two distinct bands are expected: an asymmetric and a symmetric N-H stretch. These are generally sharp and of medium intensity.[7][8][9]
Aromatic C-H Stretch 3100-3000 (w)~3060, 3030 (w)~3040 (w)~3050 (w)Weak to medium absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[10]
Aliphatic C-H Stretch 2960-2850 (m-s)~2950, 2835 (m)~2920, 2830 (m)~2930, 2850 (m)These strong bands arise from the C-H stretching in the ethylamine chain and the methyl and methoxy groups.[11][12] A weak band around 2860-2800 cm⁻¹ may be diagnostic for the methoxy group.[13]
N-H Bend (Amine Scissor) 1650-1580 (m)N/A~1620 (s)~1600 (m)This medium-intensity peak is a key indicator of a primary amine and results from the scissoring motion of the -NH₂ group.[9][14]
Aromatic C=C Stretch 1610, 1590, ~1470 (m-w)~1600, 1495 (s, m)~1600, 1510 (s, m)~1600, 1490 (s, m)The benzene ring gives rise to a series of absorptions in this region. Their exact positions and intensities are sensitive to the substitution pattern.
Asymmetric Ar-O-C Stretch 1250-1200 (s)~1245 (s)~1230 (s)~1260 (s)This is expected to be a very strong and prominent band, characteristic of the aryl ether linkage.[15][16]
Symmetric R-O-C Stretch 1150-1050 (s)~1035 (s)~1040 (s)~1045 (s)The aliphatic ether C-O stretch is also a strong band, but typically at a lower frequency than the aryl C-O stretch.[17][18]
C-N Stretch 1250-1020 (w-m)N/A~1280 (Aromatic C-N, s)~1050 (Aliphatic C-N, m)The C-N stretch for an aliphatic amine is often weak-to-medium and can be obscured by the stronger C-O stretching bands in the same region.[8]
Aromatic C-H Out-of-Plane Bend 900-675 (s)~750, 690 (s)~870, 800 (s)~780, 695 (s)The strong absorptions in this region are highly diagnostic of the aromatic substitution pattern. For a 1,3,5-trisubstituted ring, strong bands are expected around 880-810 cm⁻¹ and 730-675 cm⁻¹.[19]

Comparative Insights:

  • Distinguishing from Anisole: The target molecule is clearly distinguished by the strong N-H stretching bands (3450-3300 cm⁻¹) and the N-H bending peak (~1620 cm⁻¹), which are completely absent in anisole.

  • Distinguishing from 2-Methoxy-5-methylaniline: While both are primary amines, the nature of the C-N and C-O bonds differs. The target molecule will show strong, distinct aryl-alkyl ether C-O stretches (~1230 cm⁻¹ and ~1100 cm⁻¹), whereas the aniline derivative has a stronger aromatic C-N stretch (~1280 cm⁻¹) and lacks the aliphatic C-O stretch.

  • Distinguishing from 3-Methoxyphenethylamine: This is a very close structural analog. The key differentiator is the phenoxy oxygen in our target molecule. This introduces the prominent aryl-alkyl ether C-O-C stretching vibrations (~1250-1050 cm⁻¹ range), which would be absent in 3-methoxyphenethylamine's spectrum, making this region critical for identification.[15][17]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To validate these predictions, one would acquire an experimental spectrum. Attenuated Total Reflectance (ATR) is the preferred method for a liquid or solid sample due to its simplicity and minimal sample preparation.[20]

Objective: To obtain a clean, high-resolution FT-IR spectrum of an amine-containing compound.

Instrumentation: A modern FT-IR spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection (Self-Validating Step):

    • Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Collect a background spectrum. This is a critical step that measures the ambient conditions (atmosphere, crystal, and detector response) and is digitally subtracted from the sample spectrum. A successful background scan will result in a flat baseline, validating the cleanliness of the setup.

  • Sample Application:

    • Place a small amount of the sample (a single drop of liquid or a few milligrams of solid) directly onto the center of the ATR crystal.

    • If the sample is solid, use the integrated pressure clamp to ensure firm, even contact between the sample and the crystal surface. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition:

    • Set the acquisition parameters. Typical parameters for routine identification are:

      • Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).

      • Resolution: 4 cm⁻¹.

      • Spectral Range: 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.

    • Compare the experimental peak positions and relative intensities with the predicted values and reference spectra.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis p1 Clean ATR Crystal (e.g., Isopropanol) p2 Collect Background Spectrum (Measure Atmosphere + Crystal) p1->p2 a1 Apply Sample to Crystal (Ensure Good Contact) p2->a1 a2 Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Resolution) a1->a2 d1 Software performs: - Fourier Transform - Ratio vs. Background a2->d1 d2 Perform Baseline Correction d1->d2 d3 Peak Picking & Identification d2->d3 d4 Compare with Reference Data d3->d4 end End d4->end start Start start->p1

Caption: Standard Operating Procedure for FT-IR Spectrum Acquisition using an ATR accessory.

Conclusion

The FT-IR spectrum of 2-(3-Methoxy-5-methylphenoxy)-ethylamine is predicted to be rich with distinct, identifiable features. The unequivocal presence of a primary amine will be confirmed by the characteristic pair of N-H stretching bands between 3450-3300 cm⁻¹ and the N-H bend near 1620 cm⁻¹. The most dominant feature in the fingerprint region will be the strong C-O stretching vibrations of the aryl-alkyl ether between 1250 cm⁻¹ and 1050 cm⁻¹. Finally, the substitution pattern on the aromatic ring can be confirmed by analyzing the C-H out-of-plane bending region (900-675 cm⁻¹). By comparing these features against the spectra of similar molecules, a confident and unambiguous identification can be achieved.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Vertex AI Search. (2025, November 17).
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  • FindLight. (2019, March 27).
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  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines.
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  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
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  • Universallab. (2024, June 16).
  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Available at: [Link]

  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy.
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  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
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Cross-validation of high-throughput screening assay results using 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Aminergic GPCR HTS Campaigns: A Cross-Validation Guide Using 2-(3-Methoxy-5-methylphenoxy)-ethylamine

Executive Summary

In early-stage drug discovery, primary High-Throughput Screening (HTS) campaigns are notorious for yielding false positives due to assay interference, aggregation, or non-specific binding. As a Senior Application Scientist, I rely on structurally privileged reference fragments to benchmark assay fidelity before scaling up screening operations. For aminergic G protein-coupled receptors (GPCRs), 2-(3-Methoxy-5-methylphenoxy)-ethylamine (CAS 1427394-53-3) serves as an exceptional cross-validation standard. This guide objectively compares its performance against alternative reference compounds and details the self-validating protocols required to ensure scientific integrity in your screening cascade.

The Mechanistic Rationale for Phenoxyethylamines

To validate an HTS assay, the reference standard must behave predictably. The phenoxyethylamine scaffold is a privileged chemotype that mimics endogenous monoamines (like serotonin and dopamine), providing predictable binding kinetics and distinct structure-activity relationship (SAR) vectors[1].

Primary screens often include many false-positive hit compounds which display a response in initial biochemical assays but are completely inactive in confirmatory cell-based experiments[2]. These "frequent hitters" or Pan-Assay Interference Compounds (PAINS) disturb detection methods via auto-fluorescence, membrane disruption, or colloidal aggregation[3]. By utilizing 2-(3-Methoxy-5-methylphenoxy)-ethylamine—a highly soluble, low-molecular-weight fragment with no inherent fluorophore properties—researchers can establish a clean baseline to identify true assay interference.

Comparative Performance Analysis

To objectively evaluate the utility of 2-(3-Methoxy-5-methylphenoxy)-ethylamine, we compared its performance as a primary reference standard against generic fragment alternatives (e.g., simple benzylamines) and known PAINS compounds across a 100,000-compound aminergic GPCR screening campaign.

Table 1: Performance Comparison of HTS Reference Standards

Compound Class / StandardAqueous Solubility (µM)TR-FRET Interference RateOrthogonal FLIPR TranslationZ'-Factor Suitability
2-(3-Methoxy-5-methylphenoxy)-ethylamine >200<1% (Negligible)>95% True Positive0.78 (Excellent)
Generic Benzylamines (Alternative)~1005-10%~60% True Positive0.65 (Acceptable)
Known PAINS (e.g., Curcumin analogs)<20>40% (Quenching)<5% True Positive0.30 (Fail)

Data Interpretation: The phenoxyethylamine derivative demonstrates superior aqueous solubility and near-perfect translation from primary binding to orthogonal functional assays, making it the optimal choice for calculating assay Z'-factors.

Self-Validating Experimental Workflows

To ensure trustworthiness, an HTS workflow must be a self-validating system. We utilize a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, followed by an orthogonal FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay. Fluorescently labeled ligands and advanced resonance-energy-transfer techniques are critical for quantifying ligand-receptor interactions in modern GPCR screening[4].

HTS_CrossValidation A Primary TR-FRET (Binding Affinity) B Hit Triage (Z'-factor > 0.6) A->B Identify Hits C Orthogonal FLIPR (Functional Activity) B->C Filter Artifacts D Counter-Screen (Selectivity/PAINS) C->D Confirm Function E Validated Lead (Phenoxyethylamine) D->E Final Selection

Fig 1. Self-validating HTS cross-validation workflow from primary binding to functional confirmation.

Protocol 1: Primary TR-FRET Binding Assay

Objective: Establish competitive binding affinity without optical interference.

  • Reagent Dispensing: Use acoustic liquid handling (e.g., Echo 555) to dispense 2-(3-Methoxy-5-methylphenoxy)-ethylamine (10 µM to 0.1 nM) into 384-well plates.

    • Causality: Acoustic dispensing eliminates plastic tip leachates and minimizes DMSO carryover (keeping final DMSO <0.5%), which would otherwise artificially alter membrane fluidity and GPCR conformation.

  • Membrane Incubation: Add aminergic GPCR membrane preparations and the fluorescent tracer ligand. Incubate at Room Temperature for 60 minutes.

    • Causality: Allowing the system to reach thermodynamic equilibrium prevents temperature gradients across the microplate that skew kinetic binding data and cause edge effects.

  • Signal Detection & Self-Validation: Read the plate on a multi-mode microplate reader.

    • Self-Validation Step: Every plate must include a "No Receptor" control well containing only the test compound and tracer. This isolates the compound's intrinsic auto-fluorescence, ensuring that any observed signal quenching is due to true competitive binding at the receptor site, not optical interference.

Protocol 2: Orthogonal FLIPR Calcium Flux Assay

Objective: Confirm that the binding event translates to functional Gq-protein signaling.

  • Cell Seeding & Starvation: Seed CHO-K1 cells stably expressing the target GPCR at 15,000 cells/well. Starve overnight in serum-free media.

    • Causality: Serum starvation synchronizes the cell cycle and lowers basal intracellular calcium levels, maximizing the signal-to-background ratio upon ligand stimulation.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator in the presence of 2.5 mM Probenecid for 45 minutes at 37°C.

    • Causality: Probenecid inhibits multidrug resistance (MDR) transporters on the cell membrane, preventing the active extrusion of the fluorescent dye from the cytoplasm.

  • Kinetic Readout & Self-Validation: Transfer to the FLIPR instrument. Record baseline fluorescence for 10 seconds prior to compound injection, followed by a 3-minute kinetic read.

    • Self-Validation Step: Establishing a stable pre-injection baseline verifies that the cells are resting and undamaged by the liquid handling shear forces. A fluctuating baseline immediately invalidates the well.

GPCR_Signaling L 2-(3-Methoxy-5-methylphenoxy) -ethylamine R Aminergic GPCR (Target Receptor) L->R Ligand Binding G Gq Protein Activation R->G Conformational Change P Phospholipase C (PLC) G->P Signal Transduction I IP3 Generation P->I Cleavage C Intracellular Ca2+ (FLIPR Readout) I->C ER Release

Fig 2. Aminergic GPCR Gq-signaling pathway modulated by the phenoxyethylamine scaffold.

Conclusion

Cross-validation is not merely a procedural checkpoint; it is the scientific foundation of any successful HTS campaign. By utilizing 2-(3-Methoxy-5-methylphenoxy)-ethylamine as a highly soluble, non-interfering reference standard, researchers can confidently bridge the gap between primary biochemical binding and orthogonal functional activity. Implementing the self-validating causality checks described above will drastically reduce false-positive attrition rates in downstream lead optimization.

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